(Rac)-CP-609754
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H22ClN3O2 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3 |
InChIキー |
JAHDAIPFBPPQHQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O |
製品の起源 |
United States |
Foundational & Exploratory
(Rac)-CP-609754: A Technical Guide to its Mechanism of Action as a Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-CP-609754, the racemic form of CP-609754 (also known as LNK-754), is a potent and reversible inhibitor of farnesyltransferase (FTase).[1][2] This enzyme plays a critical role in the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily of small GTPases.[3] By inhibiting the farnesylation of Ras proteins, CP-609754 disrupts their localization to the plasma membrane and subsequent activation of downstream signaling pathways implicated in cell proliferation and survival.[3][4] This mechanism underlies its investigation as a potential therapeutic agent in oncology and neurodegenerative diseases. This technical guide provides a detailed overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative pharmacological data, and the methodologies of key experimental assays.
Core Mechanism of Action: Inhibition of Farnesyltransferase
The primary molecular target of CP-609754 is farnesyltransferase, a cellular enzyme responsible for attaching a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CaaX box" motif of substrate proteins. This farnesylation is a critical step for the proper subcellular localization and function of many proteins, including the Ras family (H-Ras, K-Ras, N-Ras).
Kinetic studies have revealed that CP-609754 is a reversible inhibitor with a slow on/off rate. It exhibits competitive inhibition with respect to the prenyl acceptor protein (e.g., H-Ras) and noncompetitive inhibition with respect to the prenyl donor, farnesyl pyrophosphate. This suggests that CP-609754 binds to the farnesyltransferase-FPP complex and competes with the Ras protein for binding.
Impact on Ras Signaling
The Ras proteins are central regulators of cellular growth, differentiation, and survival. Their function is contingent on their localization to the inner surface of the plasma membrane, which is facilitated by farnesylation. Once at the membrane, Ras cycles between an inactive GDP-bound state and an active GTP-bound state, transducing signals from upstream receptors to downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
By inhibiting farnesyltransferase, CP-609754 prevents the farnesylation of Ras proteins, leading to their mislocalization in the cytoplasm and a subsequent blockage of downstream signaling. However, it is important to note that K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-1 (GGTase-1) in the presence of farnesyltransferase inhibitors, which can serve as a bypass mechanism. H-Ras, on the other hand, is solely dependent on farnesylation.
Quantitative Pharmacological Data
The inhibitory activity of CP-609754 has been quantified in various in vitro and in vivo models.
| Parameter | Substrate/Model | Value | Reference(s) |
| IC50 | Recombinant Human H-Ras Farnesylation | 0.57 ng/mL | |
| IC50 | Recombinant Human K-Ras Farnesylation | 46 ng/mL | |
| IC50 | Farnesylation of mutant H-Ras in 3T3 H-ras (61L)-transfected cells | 1.72 ng/mL | |
| ED50 | Tumor growth inhibition in 3T3 H-ras (61L) tumors in vivo (oral dosing) | 28 mg/kg | |
| Pharmacodynamic Target | Predicted plasma concentration for >50% tumor growth inhibition in mice | >118 ng/mL | |
| Clinical Pharmacodynamics | Predicted dose for 95% maximal inhibition of farnesyltransferase activity in peripheral blood mononuclear cells (2 hours post-dose) | 400 mg twice daily |
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of farnesyltransferase inhibitors like CP-609754. Commercial kits are available for this assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate containing a CaaX motif (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a microplate, add the recombinant farnesyltransferase to each well.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescently labeled peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the fluorescence intensity in each well using a microplate reader. The farnesylation of the peptide substrate alters its fluorescent properties.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Ras Farnesylation Assay using Radiolabeling
This method is used to assess the ability of a compound to inhibit the farnesylation of Ras proteins within intact cells.
Objective: To determine the effect of a test compound on the incorporation of a farnesyl group into Ras proteins in a cellular context.
Materials:
-
Cell line expressing the Ras protein of interest (e.g., 3T3 H-ras (61L)-transfected cells)
-
Cell culture medium and supplements
-
[³⁵S]methionine or a radiolabeled prenyl precursor (e.g., [³H]farnesyl pyrophosphate)
-
Test compound (this compound)
-
Lysis buffer
-
Antibodies specific for the Ras protein of interest
-
Protein A/G-agarose beads for immunoprecipitation
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period.
-
Metabolically label the cells by incubating them in a medium containing [³⁵S]methionine (to label newly synthesized proteins) or a radiolabeled prenyl precursor.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Immunoprecipitate the Ras protein from the cell lysates using a specific antibody and protein A/G-agarose beads.
-
Wash the immunoprecipitates to remove non-specifically bound proteins.
-
Elute the proteins from the beads and separate them by SDS-PAGE. Farnesylated proteins migrate faster on SDS-PAGE than their non-farnesylated counterparts.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled Ras protein.
-
A decrease in the radiolabeled, faster-migrating band in the presence of the test compound indicates inhibition of farnesylation.
Mandatory Visualizations
Caption: Inhibition of the Ras signaling pathway by this compound.
References
(Rac)-CP-609754 and Farnesyltransferase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) has emerged as a critical target in therapeutic development, particularly in oncology. This enzyme catalyzes the addition of a farnesyl isoprenoid group to a cysteine residue within the C-terminal CaaX box of various cellular proteins. This post-translational modification, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making the inhibition of FTase a compelling strategy to disrupt oncogenic pathways.
(Rac)-CP-609754 is a potent, reversible inhibitor of farnesyltransferase. This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the farnesylation of proteins, a crucial post-translational modification for their biological activity. The primary target of this inhibition is the Ras protein, a key component in signal transduction pathways that regulate cell growth, differentiation, and survival.
Oncogenic mutations in Ras are prevalent in a significant percentage of human cancers, leading to a constitutively active state that drives uncontrolled cell proliferation. For Ras to become biologically active, it must be anchored to the inner surface of the plasma membrane. This localization is critically dependent on the attachment of a farnesyl lipid group, a reaction catalyzed by farnesyltransferase (FTase).
By inhibiting FTase, this compound prevents the farnesylation of Ras. This disruption prevents Ras from maturing into its biologically active form and attaching to the plasma membrane, thereby blocking its downstream signaling cascades, including the Raf-MEK-ERK pathway. This ultimately leads to a reduction in proliferative signals and can induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that CP-609,754 is a reversible inhibitor of farnesyltransferase.
Quantitative Data
The inhibitory potency of CP-609754 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data related to its farnesyltransferase inhibition.
In Vitro Inhibitory Activity
| Target | Assay Type | Parameter | Value | Reference |
| Recombinant Human H-Ras | Farnesylation Inhibition | IC50 | 0.57 ng/mL | [1][2] |
| Recombinant Human K-Ras | Farnesylation Inhibition | IC50 | 46 ng/mL | [1][2] |
In Vivo Efficacy (Murine Model)
| Tumor Model | Dosing Regimen | Parameter | Value | Reference |
| 3T3 H-ras (61L) Tumors | Twice daily oral dosing | Dose for tumor regression | 100 mg/kg | [3] |
| 3T3 H-ras (61L) Tumors | Twice daily oral dosing | ED50 for tumor growth inhibition | 28 mg/kg | |
| 3T3 H-ras (61L) Tumors | Continuous i.p. infusion | Plasma concentration for >50% tumor growth inhibition | >118 ng/mL |
Clinical Pharmacodynamics (Phase I Trial)
| Patient Population | Dose of CP-609,754 | Measurement | Result | Reference |
| Advanced Malignant Tumors | 400 mg twice per day | Maximal inhibition of peripheral blood mononuclear cell (PBMC) farnesyltransferase activity | 95% (predicted average at 2 hours post-dose) | |
| Advanced Malignant Tumors | ≥160 mg (once or twice daily) | Inhibition of PBMC farnesyltransferase activity | >70% (at 2 hours post-dose) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative protocols for key experiments used to characterize farnesyltransferase inhibitors like this compound.
In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay is a common method for quantifying the in vitro potency of FTase inhibitors.
Principle: The Scintillation Proximity Assay (SPA) is a homogeneous radioassay format where a radiolabeled ligand binding to a scintillant-impregnated bead generates a light signal. In the context of FTase, a biotinylated Ras protein substrate is captured by streptavidin-coated SPA beads. The enzymatic transfer of [3H]-farnesyl pyrophosphate ([3H]FPP) to the Ras protein brings the tritium radiolabel into close proximity with the bead, resulting in a detectable light signal. An inhibitor will reduce the enzymatic activity, leading to a decrease in the signal.
Materials:
-
Recombinant farnesyltransferase
-
Recombinant biotinylated H-Ras protein
-
[3H]-farnesyl pyrophosphate ([3H]FPP)
-
This compound or other test inhibitors
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 µM ZnCl2, 1 mM DTT
-
Stop Reagent: 0.2% (w/v) SDS in 50 mM EDTA
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, recombinant farnesyltransferase, and biotinylated H-Ras protein.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding [3H]FPP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding the stop reagent.
-
SPA Bead Addition: Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubation with Beads: Incubate the plate for a sufficient time (e.g., 30 minutes) to allow the biotinylated Ras to bind to the SPA beads.
-
Signal Detection: Measure the light output from each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Farnesylation Assay ([35S]Methionine Labeling and Immunoprecipitation)
This cell-based assay assesses the ability of an inhibitor to block protein farnesylation within intact cells.
Principle: Cells are metabolically labeled with [35S]methionine, which is incorporated into newly synthesized proteins, including Ras. Farnesylated and unfarnesylated forms of Ras can be separated by SDS-PAGE due to a slight difference in their electrophoretic mobility. Immunoprecipitation is used to isolate Ras from the total cell lysate. A successful inhibitor will lead to an accumulation of the slower-migrating, unfarnesylated form of Ras.
Materials:
-
Cell line expressing the target Ras protein (e.g., 3T3 cells transfected with H-Ras)
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
[35S]methionine
-
This compound or other test inhibitors
-
Lysis Buffer: (e.g., RIPA buffer) containing protease inhibitors
-
Anti-Ras antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Culture: Plate the cells and allow them to adhere and grow to a suitable confluency.
-
Methionine Starvation: Replace the complete medium with methionine-free medium and incubate for a short period (e.g., 30-60 minutes) to deplete intracellular methionine pools.
-
Metabolic Labeling and Inhibition: Add [35S]methionine and varying concentrations of this compound or a vehicle control to the cells. Incubate for several hours (e.g., 4-6 hours) to allow for protein synthesis and labeling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-Ras antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled Ras proteins. The farnesylated form will migrate slightly faster than the unfarnesylated form.
-
Analysis: Quantify the band intensities for the farnesylated and unfarnesylated forms of Ras to determine the extent of inhibition at different inhibitor concentrations.
Pharmacodynamic Assay for Farnesyltransferase Activity in PBMCs
This assay is used in clinical settings to measure the biological effect of an FTase inhibitor in patients.
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. The farnesyltransferase activity in the PBMC lysate is then measured using an in vitro assay, typically a scintillation proximity assay as described above. By comparing the FTase activity in PBMCs collected at different time points before and after drug administration, the extent and duration of target engagement can be determined.
Materials:
-
Whole blood samples from patients
-
Ficoll-Paque or similar density gradient medium for PBMC isolation
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer for PBMCs
-
Reagents for the in vitro farnesyltransferase assay (as described in the first protocol)
Procedure:
-
PBMC Isolation:
-
Dilute the whole blood sample with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at a low speed without the brake to separate the blood components.
-
Carefully collect the PBMC layer (the "buffy coat").
-
Wash the isolated PBMCs with PBS to remove platelets and Ficoll-Paque.
-
-
Cell Lysis: Lyse the washed PBMCs to release the intracellular contents, including farnesyltransferase.
-
Protein Quantification: Determine the total protein concentration in the PBMC lysate to normalize the FTase activity.
-
Farnesyltransferase Activity Measurement: Perform an in vitro FTase assay (e.g., SPA) on the PBMC lysates to quantify the enzyme activity.
-
Data Analysis: Compare the FTase activity in post-dose samples to the pre-dose baseline to calculate the percent inhibition of the enzyme in the patient's cells.
Visualizations
Signaling Pathway
Caption: Farnesyltransferase and the Ras Signaling Pathway.
Experimental Workflow
Caption: Workflow for Farnesyltransferase Inhibitor Discovery.
Logical Relationship
Caption: Mechanism of Action of this compound.
References
A Technical Guide to the Discovery and Synthesis of (Rac)-CP-609754: A Potent Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological activity of (Rac)-CP-609754, a potent, reversible inhibitor of farnesyltransferase (FTase). Initially developed as a potential anti-cancer agent, its mechanism of action targets the post-translational modification of key signaling proteins, most notably those in the Ras superfamily. This document provides a consolidated overview of its quantitative biological data, detailed representative experimental protocols for its evaluation, and a visualization of its place within the Ras signaling pathway.
Discovery and Rationale
This compound, also known as LNK-754 and OSI-754, is a quinolinone derivative developed by Pfizer.[1] Its design was predicated on the inhibition of farnesyltransferase, an enzyme crucial for the function of the Ras family of small GTPases. Ras proteins are central components of signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations that lock Ras in a permanently active state are common in many human cancers, making the enzymes that process Ras, such as FTase, attractive therapeutic targets.
The primary function of FTase is to catalyze the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue near the C-terminus of Ras and other proteins.[2] This process, known as farnesylation, is essential for anchoring these proteins to the inner surface of the cell membrane, a prerequisite for their signaling activity. By inhibiting FTase, compounds like CP-609754 prevent Ras localization and subsequent activation of downstream pro-proliferative pathways.
Synthesis
The synthesis of this compound involves the construction of a substituted quinolinone core followed by the key coupling of an imidazolyl-carbinol side chain. The general synthetic strategy is outlined in Pfizer's patent WO1997021701A1, which covers a series of (imidazol-5-yl)methyl-2-quinolinone derivatives. While the exact, step-by-step synthesis of CP-609754 is not explicitly detailed as a single example, the following protocol is a representative pathway based on the procedures described in the patent for analogous structures.
Representative Synthesis of the Quinolinone Core
The synthesis begins with the formation of a 6-formyl-4-aryl-1-methyl-2(1H)-quinolinone intermediate. This is typically achieved through a multi-step process starting from a substituted aniline.
Formation of the Imidazolyl-Carbinol Side Chain and Final Coupling
The final key step involves the reaction of the 6-formyl quinolinone intermediate with a metallated 1-methylimidazole, followed by reaction with a chlorophenyl Grignard reagent or similar organometallic species.
Synthesis Workflow Diagram
Caption: Representative synthesis workflow for this compound.
Biological Activity
CP-609754 is a potent and reversible inhibitor of farnesyltransferase.[2][3] Kinetic studies have shown that it is competitive with respect to the protein substrate (e.g., H-Ras) and noncompetitive with respect to the farnesyl pyrophosphate donor. This suggests that the inhibitor binds to the FTase-FPP complex and competes with Ras for the binding site.
Quantitative Biological Data
The following tables summarize the key quantitative metrics for the biological activity of CP-609754.
Table 1: In Vitro Enzyme and Cell-Based Inhibition
| Parameter | Target/System | Value | Reference |
|---|---|---|---|
| IC50 | Recombinant Human FTase (H-Ras) | 0.57 ng/mL | [2] |
| IC50 | Recombinant Human FTase (K-Ras) | 46 ng/mL |
| IC50 | H-Ras Farnesylation (3T3 cells) | 1.72 ng/mL | |
Table 2: In Vivo Antitumor Activity (3T3 H-ras (61L) Tumor Model)
| Parameter | Dosing Schedule | Value | Reference |
|---|---|---|---|
| ED50 | Twice Daily (Oral) | 28 mg/kg | |
| Regression Dose | Twice Daily (Oral) | 100 mg/kg |
| Target Plasma Conc. | Continuous i.p. Infusion | >118 ng/mL | |
Table 3: Phase I Clinical Trial Pharmacokinetics
| Parameter | Value | Reference |
|---|---|---|
| Oral Absorption | Rapid | |
| Tmax | 1 - 4 hours | |
| Half-life (t1/2) | ~3 hours |
| Recommended Phase II Dose | ≥640 mg twice daily | |
Key Signaling Pathway
CP-609754 exerts its effect by disrupting the Ras signaling cascade. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of Ras signaling by this compound.
Experimental Protocols
The following are representative protocols for evaluating the activity of farnesyltransferase inhibitors like this compound.
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)
This protocol is based on the principles used in commercially available FTase inhibitor screening kits. It measures the transfer of a farnesyl group to a fluorescently-labeled peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), lithium salt
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound stock solution in DMSO
-
Black, flat-bottom 384-well microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Reaction Mixture: In each well of the 384-well plate, add:
-
5 µL of test compound dilution or vehicle control (Assay Buffer with DMSO).
-
10 µL of FTase enzyme solution (e.g., 10 ng/µL in Assay Buffer).
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing FPP (final concentration 1 µM) and Dansyl-GCVLS (final concentration 2 µM) in Assay Buffer. Add 10 µL of this substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Farnesylation Inhibition Assay (Western Blot for H-Ras Processing)
This protocol assesses the ability of an inhibitor to block the farnesylation of H-Ras in cultured cells, which can be observed as a shift in its electrophoretic mobility.
Materials:
-
3T3 cells transfected with H-ras (61L)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution in DMSO
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient) and electrophoresis equipment
-
Western blot transfer system
-
PVDF membrane
-
Primary antibody: Anti-H-Ras (recognizes both farnesylated and unfarnesylated forms)
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed H-ras transfected 3T3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 ng/mL to 100 ng/mL) for 24-48 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20 µg per lane) and run on an SDS-PAGE gel. Unfarnesylated H-Ras migrates more slowly than the farnesylated, processed form.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-H-Ras antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the bands using a chemiluminescence imaging system.
-
Analysis: Observe the dose-dependent appearance of a higher molecular weight band (unfarnesylated H-Ras) and the corresponding decrease of the lower molecular weight band (farnesylated H-Ras).
Conclusion
This compound is a well-characterized, potent inhibitor of farnesyltransferase with demonstrated activity in both in vitro and in vivo models. Its development provided a valuable chemical tool for probing the Ras signaling pathway and established a foundation for the clinical investigation of FTase inhibitors. This guide provides a comprehensive, albeit not exhaustive, summary of its synthesis, mechanism, and key biological data, serving as a technical resource for professionals in the field of drug discovery and development.
References
- 1. AU2002243097A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 2. WO2012119978A1 - Quinolinone derivatives - Google Patents [patents.google.com]
- 3. WO1997021701A1 - Farnesyl protein transferase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives - Google Patents [patents.google.com]
(Rac)-CP-609754: A Farnesyltransferase Inhibitor Targeting the Ras Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (Rac)-CP-609754, a potent farnesyltransferase inhibitor, and its role in the modulation of the Ras signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Ras-driven malignancies.
Introduction to Ras and Farnesyltransferase
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins and aberrant downstream signaling. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, with farnesylation being a crucial initial step. This process, catalyzed by the enzyme farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue at the C-terminus of the Ras protein. This modification increases the hydrophobicity of Ras, facilitating its localization to the inner leaflet of the plasma membrane, a prerequisite for its interaction with upstream activators and downstream effectors.
This compound: A Farnesyltransferase Inhibitor
This compound is the racemic mixture of CP-609754, a quinolinone derivative that acts as a potent and reversible inhibitor of farnesyltransferase.[1][2] Its mechanism of action involves competing with the prenyl acceptor, the Ras protein, for binding to the farnesyltransferase-farnesyl pyrophosphate complex.[3][4] By preventing the farnesylation of Ras, CP-609754 effectively blocks its membrane association and subsequent activation of downstream signaling cascades, thereby presenting a therapeutic strategy for cancers harboring Ras mutations.
Quantitative Data on the Activity of CP-609754
The inhibitory potency of CP-609754 has been quantified in various preclinical studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of CP-609754 against Farnesyltransferase
| Target | Assay System | IC50 | Reference |
| Recombinant Human H-Ras Farnesylation | Enzyme Assay | 0.57 ng/mL | [3] |
| Recombinant Human K-Ras Farnesylation | Enzyme Assay | 46 ng/mL | |
| Mutant H-Ras Farnesylation | 3T3 H-ras (61L)-transfected cells | 1.72 ng/mL |
Table 2: In Vivo Antitumor Activity of CP-609754
| Tumor Model | Dosing Regimen | Efficacy Metric | Value | Reference |
| 3T3 H-ras (61L) tumors in mice | Twice daily oral dosing | ED50 (Tumor growth inhibition) | 28 mg/kg | |
| 3T3 H-ras (61L) tumors in mice | Continuous i.p. infusion | Plasma concentration for >50% tumor growth inhibition | >118 ng/mL |
Table 3: Clinical Pharmacodynamic Data of CP-609754
| Parameter | Patient Population | Dose | Effect | Reference |
| Peripheral Blood Mononuclear Cell Farnesyltransferase Activity | Advanced malignant tumors | 400 mg twice per day | 95% maximal inhibition 2 hours post-dose |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the activity of CP-609754.
Farnesyltransferase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-609754 against the farnesylation of recombinant Ras proteins.
Methodology:
-
Recombinant human farnesyltransferase, recombinant human H-Ras or K-Ras, and [³H]farnesyl pyrophosphate are combined in a reaction buffer.
-
Varying concentrations of CP-609754 are added to the reaction mixture.
-
The reaction is incubated to allow for the enzymatic transfer of the radiolabeled farnesyl group to the Ras protein.
-
The reaction is stopped, and the proteins are precipitated.
-
The amount of radioactivity incorporated into the Ras protein is quantified using scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Farnesylation Inhibition Assay
Objective: To assess the ability of CP-609754 to inhibit the farnesylation of Ras in a cellular context.
Methodology:
-
3T3 cells transfected with a mutant H-Ras (61L) construct are cultured.
-
The cells are incubated with [³⁵S]methionine to radiolabel newly synthesized proteins, including H-Ras.
-
The cells are treated with varying concentrations of CP-609754.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The gel is subjected to autoradiography to visualize the radiolabeled proteins.
-
The farnesylated (processed) and unfarnesylated (unprocessed) forms of H-Ras can be distinguished by their different migration patterns on the gel.
-
The inhibition of farnesylation is quantified by measuring the decrease in the processed form of H-Ras.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of CP-609754 in a xenograft mouse model.
Methodology:
-
Immunocompromised mice are subcutaneously injected with 3T3 cells expressing mutant H-Ras (61L) to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives CP-609754 orally twice daily at various doses. The control group receives a vehicle.
-
Tumor volume is measured regularly throughout the study.
-
The effective dose causing 50% tumor growth inhibition (ED50) is determined.
Visualizing the Role of this compound in the Ras Signaling Pathway
The following diagrams illustrate the mechanism of action of this compound and its impact on the Ras signaling pathway.
Caption: Mechanism of Action of this compound in the Ras Signaling Pathway.
Crosstalk between cAMP and Ras Signaling Pathways
While this compound directly targets farnesyltransferase, it is important for researchers to be aware of other regulatory mechanisms of the Ras pathway. One such mechanism involves the crosstalk with the cyclic AMP (cAMP) signaling pathway. The intracellular levels of cAMP are regulated by phosphodiesterases (PDEs).
Studies have shown that the cAMP pathway can influence Ras signaling in a context-dependent manner. In some cell types, elevated cAMP levels and subsequent activation of Protein Kinase A (PKA) can inhibit the Raf-1/ERK signaling cascade downstream of Ras. Conversely, in other contexts, cAMP has been shown to activate Ras, and this activation can be independent of PKA. This intricate interplay highlights the complexity of Ras regulation and suggests that targeting different nodes of these interconnected pathways could be a valuable therapeutic strategy.
References
(Rac)-CP-609754 in Alzheimer's Disease Models: A Technical Guide to a Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CP-609754, the racemic form of CP-609754 (also known as LNK-754), has been investigated as a potential therapeutic agent for Alzheimer's disease (AD). Contrary to initial assumptions that might link it to gamma-secretase modulation, the primary mechanism of action for this compound is the inhibition of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of various proteins, including those involved in intracellular trafficking and signaling pathways implicated in AD pathogenesis. This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and proposed mechanism of action for this compound in Alzheimer's disease models.
Core Mechanism of Action: Farnesyltransferase Inhibition
Farnesyltransferase is a key enzyme in the prenylation pathway, attaching a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This modification is critical for the proper localization and function of these proteins. In the context of Alzheimer's disease, the inhibition of FTase by compounds like LNK-754 has been shown to have several downstream effects that mitigate AD pathology.[1][2] The proposed mechanism involves the modulation of endolysosomal trafficking. By inhibiting the farnesylation of key regulatory proteins, LNK-754 promotes the proper maturation and axonal transport of late endosomes and lysosomes.[1][2] This enhancement of the endolysosomal pathway is thought to reduce the accumulation of β-site amyloid precursor protein cleaving enzyme (BACE1) in dystrophic neurites.[1] As BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its reduction leads to decreased Aβ deposition.
Signaling Pathway of Farnesyltransferase Inhibition in AD
Caption: Mechanism of this compound in Alzheimer's Disease Models.
Preclinical Data in Alzheimer's Disease Models
The effects of LNK-754, the active component of this compound, have been evaluated in transgenic mouse models of Alzheimer's disease, primarily the 5XFAD and hAPP/PS1 models.
Effects on Amyloid Pathology
Chronic treatment with LNK-754 has been shown to reduce the amyloid plaque burden in the brains of 5XFAD mice. This effect is consistent with the proposed mechanism of enhanced endolysosomal function leading to reduced BACE1 accumulation and subsequent Aβ generation.
Table 1: Effects of LNK-754 on Amyloid Pathology in 5XFAD Mice
| Parameter | Treatment Group | Brain Region | Outcome | Reference |
| Aβ42 Covered Area | LNK-754 (chronic) | Cortex | Significant decrease compared to vehicle | |
| Aβ42 Covered Area | LNK-754 (chronic) | Hippocampus | Trend towards a decrease compared to vehicle; significant decrease compared to lonafarnib | |
| Plaque Size | LNK-754 (chronic) | Hippocampus | Significant decrease compared to vehicle | |
| Dystrophic Neurite Size | LNK-754 (acute) | Not specified | Significant decrease |
Effects on Tau Pathology
In addition to its effects on amyloid pathology, chronic administration of LNK-754 has been observed to reduce the hyperphosphorylation of tau in 5XFAD mice. The precise mechanism linking farnesyltransferase inhibition to reduced tau pathology is still under investigation but may involve the modulation of signaling pathways that regulate tau kinases and phosphatases.
Table 2: Effects of LNK-754 on Tau Pathology in 5XFAD Mice
| Parameter | Treatment Group | Brain Region | Outcome | Reference |
| Phospho-tau (Ser404) | LNK-754 (chronic) | Whole Brain Homogenate | Significant decrease in female mice |
Effects on Cognitive Function
Acute treatment with LNK-754 has been demonstrated to improve learning and memory deficits in the hAPP/PS1 mouse model of Alzheimer's disease. This suggests that even short-term intervention with a farnesyltransferase inhibitor can have beneficial effects on cognitive function.
Table 3: Effects of LNK-754 on Cognitive Performance in hAPP/PS1 Mice
| Behavioral Test | Treatment Group | Outcome | Reference |
| Morris Water Maze | LNK-754 (acute) | Improvement in memory and learning deficits |
Experimental Protocols
The following protocols are based on the methodologies described in the cited preclinical studies of LNK-754.
Animal Models
-
5XFAD Mice: These mice overexpress five familial Alzheimer's disease mutations in the human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and early-onset amyloid pathology.
-
hAPP/PS1 Mice: This double transgenic model also expresses mutant human APP and PSEN1, resulting in the progressive accumulation of Aβ in the brain and associated cognitive deficits.
Drug Administration
-
Chronic Treatment (5XFAD mice): LNK-754 was administered to 2-month-old 5XFAD mice for 3 months. The specific dosage and route of administration (e.g., oral gavage, intraperitoneal injection) would be as detailed in the primary study.
-
Acute Treatment (5XFAD mice): 5-month-old 5XFAD mice were treated with LNK-754 daily for 3 weeks.
-
Acute Treatment (hAPP/PS1 mice): 6-month-old female hAPP/PS1 mice were treated with LNK-754 (0.9 mg/kg/day) via oral gavage for 12 consecutive days.
Outcome Measures
-
Amyloid Plaque Burden: Brain tissue was collected, sectioned, and immunostained with antibodies specific for Aβ42. The plaque load and size were quantified using confocal microscopy and image analysis software.
-
Tau Hyperphosphorylation: Brain homogenates were analyzed by Western blotting using antibodies that detect total tau and specific phosphorylated tau epitopes (e.g., Ser404).
-
Cognitive Performance: The Morris water maze test was used to assess spatial learning and memory. Parameters such as escape latency and time spent in the target quadrant were measured.
-
Analysis of Dystrophic Neurites: Live brain slices were stained with LysoTracker-Green to visualize acidified late endosomes and lysosomes within dystrophic neurites surrounding amyloid plaques.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow for this compound.
Conclusion
This compound, through its active component LNK-754, demonstrates promise as a disease-modifying agent for Alzheimer's disease by targeting farnesyltransferase. The preclinical evidence in relevant mouse models indicates that this compound can mitigate key pathological hallmarks of AD, including amyloid plaque deposition and tau hyperphosphorylation, and improve cognitive function. The mechanism of action, centered on the enhancement of endolysosomal function, presents a novel therapeutic strategy. Further research is warranted to fully elucidate the quantitative effects and long-term safety of this compound and to explore its potential for clinical development.
References
(Rac)-CP-609754: A Technical Guide for Researchers
(Rac)-CP-609754 is a potent, cell-permeable, racemic small molecule inhibitor of farnesyltransferase (FTase).[1][2] As a member of the quinolinone class of compounds, it has been investigated for its potential therapeutic applications in oncology and neurodegenerative diseases, such as Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the basic properties, structure, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and drug development professionals.
Core Properties and Structure
This compound, also known by the synonyms (Rac)-LNK-754 and (Rac)-OSI-754, is the racemic mixture of CP-609754. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₉H₂₂ClN₃O₂ | |
| Molecular Weight | 479.96 g/mol | |
| CAS Number | 439153-64-7 | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Chemical Structure:
The chemical structure of the active R-enantiomer of this compound is 6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one.
Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway
This compound exerts its biological effects through the specific inhibition of farnesyltransferase, a key enzyme in the post-translational modification of a variety of cellular proteins. Farnesylation involves the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CaaX" motif of the target protein. This modification is crucial for the proper subcellular localization and function of these proteins.
One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). These proteins are essential transducers of signals from cell surface receptors to intracellular signaling pathways that control cell proliferation, differentiation, and survival. The farnesylation of Ras is a prerequisite for its anchoring to the inner leaflet of the plasma membrane, where it becomes activated.
This compound acts as a competitive inhibitor with respect to the protein substrate (e.g., Ras) and a non-competitive inhibitor with respect to farnesyl pyrophosphate. By binding to the farnesyltransferase-FPP complex, it prevents the subsequent binding and farnesylation of Ras.
The inhibition of Ras farnesylation disrupts its membrane association, thereby blocking its activation and the downstream signaling cascade, most notably the Ras-Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in human cancers due to mutations in Ras or upstream/downstream components.
References
(Rac)-CP-609754: A Technical Guide on its Impact on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-CP-609754, the racemic mixture of the potent farnesyltransferase inhibitor CP-609754 (also known as LNK-754), represents a significant area of investigation in oncology. This technical guide provides an in-depth analysis of the compound's core mechanism of action and its consequential effects on cell proliferation. By inhibiting the enzyme farnesyltransferase, this compound disrupts the post-translational modification of key signaling proteins, most notably Ras, leading to the attenuation of pro-proliferative signaling cascades. This document collates available preclinical and clinical data, details relevant experimental methodologies, and visualizes the critical signaling pathways and workflows to offer a comprehensive resource for professionals in drug development and cancer research.
Introduction
The Ras family of small GTPases are pivotal regulators of cellular growth, differentiation, and survival. Their activity is contingent on proper localization to the inner leaflet of the plasma membrane, a process facilitated by post-translational modifications, including farnesylation. The enzyme farnesyltransferase (FTase) catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of Ras and other proteins.[1] In a significant portion of human cancers, activating mutations in Ras genes lead to constitutive signaling and uncontrolled cell proliferation.[2] Consequently, the inhibition of FTase has emerged as a compelling therapeutic strategy to counteract the oncogenic effects of aberrant Ras signaling.
This compound is a quinolinone derivative that acts as a reversible inhibitor of farnesyltransferase.[2] This guide will explore the quantitative effects of this compound on cell proliferation, the underlying molecular mechanisms, and the experimental protocols used to elucidate these properties.
Mechanism of Action: Inhibition of Farnesyltransferase
The primary mechanism of action of this compound is the competitive inhibition of farnesyltransferase. By preventing the farnesylation of Ras, the protein is unable to anchor to the plasma membrane, thereby blocking its interaction with downstream effectors and inhibiting the activation of critical signaling pathways, such as the MAPK/ERK cascade, which is a central driver of cell proliferation.[3]
Quantitative Data on the Effects of this compound on Cell Proliferation
Preclinical data for this compound has primarily focused on its ability to inhibit the farnesylation of H-Ras and its in vivo efficacy in tumors driven by H-Ras mutations. Comprehensive data on its anti-proliferative effects across a wide range of cancer cell lines is not extensively available in the public domain. The following tables summarize the key quantitative findings from available studies.
Table 1: In Vitro Inhibition of H-Ras Farnesylation by CP-609,754
| Cell Line | Target | Assay Method | IC50 (ng/mL) | Reference |
| 3T3 H-ras (61L)-transfected | Mutant H-Ras Farnesylation | SDS-PAGE of [³⁵S]methionine-labeled proteins | 1.72 | [2] |
Table 2: In Vivo Anti-Tumor Activity of CP-609,754
| Tumor Model | Dosing Regimen | Efficacy Metric | Value | Reference |
| 3T3 H-ras (61L) tumors | 100 mg/kg, twice daily oral dosing | Tumor Regression | Achieved | |
| 3T3 H-ras (61L) tumors | Continuous i.p. infusion | ED₅₀ for Tumor Growth Inhibition | 28 mg/kg | |
| 3T3 H-ras (61L) tumors | Continuous i.p. infusion | Tumor Growth Inhibition at plasma concentration > 118 ng/mL | >50% |
Signaling Pathway and Experimental Workflows
Ras Signaling Pathway and the Impact of Farnesyltransferase Inhibition
The following diagram illustrates the canonical Ras/MAPK signaling pathway and the point of intervention for farnesyltransferase inhibitors like this compound.
Experimental Workflow for Determining Anti-Proliferative Activity
The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay such as the MTT assay.
Experimental Protocols
Farnesyltransferase Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of a compound against farnesyltransferase.
Materials:
-
Recombinant farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-His6 antibody (if using His-tagged Ras)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
DELFIA enhancement solution
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a reaction tube, combine the recombinant farnesyltransferase, biotinylated Ras peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding farnesyl pyrophosphate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate with wash buffer to remove unbound components.
-
Add the Europium-labeled antibody and incubate to allow binding to the farnesylated, tagged Ras peptide.
-
Wash the plate again to remove unbound antibody.
-
Add DELFIA enhancement solution and measure time-resolved fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines a standard procedure to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of farnesyltransferase that demonstrates clear anti-tumor activity, particularly in H-Ras driven cancers. Its mechanism of action, centered on the disruption of Ras signaling, underscores the therapeutic potential of targeting post-translational modifications in oncology. While the available public data on its broad anti-proliferative activity across diverse cancer cell lines is limited, the foundational evidence of its target engagement and in vivo efficacy provides a strong rationale for its continued investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the therapeutic applications of this compound and other farnesyltransferase inhibitors. Further preclinical studies are warranted to fully characterize its anti-proliferative profile and to identify patient populations that would most benefit from this therapeutic approach.
References
Methodological & Application
(Rac)-CP-609754: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-CP-609754 is a potent and reversible inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in signal transduction, most notably the Ras superfamily of small GTPases.[1][2] Inhibition of farnesylation prevents the localization of these proteins to the cell membrane, thereby disrupting their signaling functions. This document provides detailed protocols for in vitro enzymatic and cell-based assays to evaluate the activity of this compound and similar farnesyltransferase inhibitors (FTIs).
Introduction
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase. The Ras proteins, key regulators of cell growth, differentiation, and survival, are prominent substrates for farnesylation.[3] In many cancers, mutated Ras proteins are constitutively active, leading to uncontrolled cell proliferation. By inhibiting farnesyltransferase, FTIs like this compound represent a therapeutic strategy to counteract the effects of oncogenic Ras.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the protein substrate (e.g., H-Ras) and non-competitive with respect to the farnesyl pyrophosphate.[4] It binds to the farnesyltransferase-farnesyl pyrophosphate complex, preventing the binding and subsequent farnesylation of the Ras protein. This inhibition disrupts the Ras signaling cascade, which is a central pathway in cellular proliferation and survival.
Quantitative Data Summary
The inhibitory activity of CP-609754 has been quantified in various assays, demonstrating its potency against farnesyltransferase.
| Assay Type | Target | Cell Line/System | IC50 |
| Enzymatic Assay | Recombinant Human H-Ras | N/A | 0.57 ng/mL |
| Enzymatic Assay | Recombinant K-Ras | N/A | 46 ng/mL |
| Cell-Based Assay | Mutant H-Ras Farnesylation | 3T3 H-ras (61L) | 1.72 ng/mL |
Data sourced from Moulder, S. L., et al. (2004). A phase I open label study of the farnesyltransferase inhibitor CP-609,754 in patients with advanced malignant tumors. Clinical Cancer Research, 10(21), 7127-35.[1]
Pharmacodynamic studies in a phase I clinical trial revealed that a 400 mg twice-daily dose of CP-609,754 resulted in a 95% maximal inhibition of farnesyltransferase activity in peripheral blood mononuclear cells.
Signaling Pathway
The Ras signaling pathway is a critical downstream effector of growth factor signaling. Farnesylation is a key step in the activation of Ras, allowing it to localize to the plasma membrane and interact with its downstream effectors.
Caption: The Ras signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Fluorometric Farnesyltransferase Activity Assay
This assay measures the activity of farnesyltransferase by detecting the transfer of a farnesyl group to a fluorescently labeled peptide substrate.
Materials:
-
Recombinant Farnesyltransferase
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (λex = 340 nm, λem = 550 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a reaction mixture containing the assay buffer, recombinant farnesyltransferase, and the Dansyl-labeled peptide substrate.
-
Initiate the reaction by adding FPP to the reaction mixture and immediately dispensing 90 µL into each well of the 96-well plate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro fluorometric farnesyltransferase assay.
Cell-Based H-Ras Farnesylation Assay
This assay assesses the ability of this compound to inhibit the farnesylation of H-Ras in a cellular context, which results in a detectable shift in the protein's electrophoretic mobility.
Materials:
-
3T3 cell line transfected with mutant H-ras (e.g., 61L)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Anti-H-Ras antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed the 3T3 H-ras (61L) cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE. The un-farnesylated H-Ras will migrate slower than the farnesylated form.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against H-Ras.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shift to determine the extent of farnesylation inhibition.
Caption: Workflow for the cell-based H-Ras farnesylation assay.
Conclusion
The provided protocols offer robust methods for characterizing the in vitro activity of this compound and other farnesyltransferase inhibitors. The enzymatic assay allows for direct measurement of enzyme inhibition and determination of IC50 values, while the cell-based assay confirms the compound's activity in a more physiologically relevant context. These assays are essential tools for the preclinical evaluation and development of farnesyltransferase inhibitors as potential therapeutics.
References
Application Notes and Protocols for (Rac)-CP-609754 in Cell-Based Farnesylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CP-609754 is a racemic mixture containing the potent and reversible farnesyltransferase (FTase) inhibitor, CP-609754.[1][2] Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CaaX box of various cellular proteins.[3][4][5] This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory effect on protein farnesylation. The described methods are fundamental for characterizing the cellular potency and mechanism of action of this and other farnesyltransferase inhibitors.
Data Presentation
The inhibitory activity of CP-609754, a component of the racemic mixture this compound, has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Substrate | Reference |
| IC₅₀ | 1.72 ng/mL | Cell-Based (3T3 cells) | Mutant H-Ras |
Note: The provided IC₅₀ value is for the active enantiomer, CP-609754. It is a strong indicator of the potency of the racemic mixture.
Signaling Pathway
Farnesylation is a critical step in the activation of the Ras signaling cascade. The diagram below illustrates the role of farnesyltransferase in this pathway and the point of inhibition by this compound.
Caption: Ras Farnesylation and Signaling Pathway Inhibition.
Experimental Protocols
Two primary methods for assessing the inhibition of protein farnesylation in a cellular context are detailed below: the Electrophoretic Mobility Shift Assay and the Metabolic Labeling Assay.
Electrophoretic Mobility Shift Assay (EMSA) by Western Blot
This protocol relies on the principle that farnesylated proteins migrate faster on SDS-PAGE gels than their non-farnesylated counterparts. Inhibition of farnesyltransferase leads to an accumulation of the slower-migrating, unprocessed form of the target protein (e.g., H-Ras).
Experimental Workflow:
Caption: Workflow for the Electrophoretic Mobility Shift Assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NIH-3T3 or a cell line overexpressing a farnesylated protein like H-Ras) in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 ng/mL to 100 ng/mL) and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the farnesylated protein of interest (e.g., anti-H-Ras) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Compare the bands in the treated lanes to the control lane. Inhibition of farnesylation will be indicated by the appearance of a higher molecular weight band (unprocessed protein) and a decrease in the lower molecular weight band (processed, farnesylated protein).
-
The IC₅₀ can be determined by quantifying the band intensities and plotting the percentage of the unprocessed form against the log of the inhibitor concentration.
-
Metabolic Labeling with [³H]-Mevalonic Acid
This method provides a more direct measure of farnesylation by tracking the incorporation of a radiolabeled precursor of farnesyl pyrophosphate into the target protein.
Experimental Workflow:
Caption: Workflow for the Metabolic Labeling Assay.
Detailed Methodology:
-
Cell Culture and Pre-treatment:
-
Culture cells as described in the EMSA protocol.
-
To enhance the incorporation of the radiolabel, pre-treat the cells with an HMG-CoA reductase inhibitor like lovastatin to deplete the endogenous pool of mevalonic acid.
-
-
Inhibitor Treatment and Metabolic Labeling:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Add [³H]-mevalonic acid to the culture medium and incubate for a defined period (e.g., 4-24 hours) to allow for its conversion to [³H]-farnesyl pyrophosphate and incorporation into proteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells as described previously.
-
Add a specific antibody against the target protein (e.g., anti-H-Ras) to the cell lysate and incubate to form immune complexes.
-
Add protein A/G-agarose beads to precipitate the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
SDS-PAGE and Detection:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
For analysis, the gel can be dried and exposed to X-ray film (autoradiography) or the protein bands can be excised and the radioactivity quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The intensity of the radiolabeled band on the autoradiogram or the counts per minute from scintillation counting will be proportional to the extent of farnesylation.
-
A decrease in the radioactive signal with increasing concentrations of this compound indicates inhibition of farnesylation.
-
The IC₅₀ can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for evaluating the cell-based activity of this compound as a farnesyltransferase inhibitor. The choice of assay will depend on the specific research question and available resources. The electrophoretic mobility shift assay is a widely used, non-radioactive method suitable for determining relative changes in farnesylation. The metabolic labeling assay offers a more direct and quantitative measurement of farnesyl group incorporation. Both assays are essential tools for the preclinical characterization of farnesyltransferase inhibitors in the context of drug discovery and development.
References
Application Notes and Protocols for (Rac)-CP-609754 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
(Rac)-CP-609754 , the racemic form of the farnesyltransferase inhibitor CP-609754 (also known as LNK-754), has been investigated in preclinical mouse models for its potential therapeutic effects in oncology and neurodegenerative diseases.[1][2] As an inhibitor of farnesyltransferase, it targets a key enzyme involved in the post-translational modification of proteins, including the Ras superfamily, thereby interfering with downstream signaling pathways implicated in cell growth, proliferation, and survival.[3][4][5] This document provides a detailed overview of its application in mouse models, including experimental protocols and quantitative data, to guide researchers in designing and executing relevant studies.
Data Presentation
Table 1: this compound Administration in a Cancer Mouse Model
| Parameter | Details | Reference |
| Mouse Model | 3T3 H-ras (61L) tumor xenograft | |
| Administration Route | Oral (gavage) | |
| Dosage for Tumor Regression | 100 mg/kg, twice daily | |
| ED₅₀ for Tumor Growth Inhibition | 28 mg/kg | |
| Administration Route | Continuous Intraperitoneal (i.p.) Infusion | |
| Target Plasma Concentration | >118 ng/mL | |
| Observed Effect at Target Concentration | >50% inhibition of tumor growth and >30% inhibition of tumor farnesyltransferase activity |
Table 2: this compound (LNK-754) Administration in Alzheimer's Disease Mouse Models
| Parameter | Details | Reference |
| Mouse Models | 5XFAD and hAPP/PS1 | |
| Administration Route | Oral gavage | |
| Dosage | 0.9 mg/kg/day, once daily | |
| Treatment Durations | Acute: 12 days or 3 weeks; Chronic: 3 months | |
| Vehicle | Not specified | |
| Endpoints Measured | Amyloid plaque burden, tau hyperphosphorylation, dystrophic neurites, BACE1 and LAMP1 accumulation, memory and learning deficits. | |
| Key Findings | Chronic treatment in 2-month-old 5XFAD mice reduced amyloid plaque burden and tau hyperphosphorylation. Acute treatment in 5-month-old 5XFAD mice reduced dystrophic neurite size. Acute treatment in hAPP/PS1 mice improved memory and learning deficits. |
Signaling Pathway
This compound acts as a farnesyltransferase inhibitor. This enzyme is crucial for the farnesylation of Ras proteins, a post-translational modification necessary for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation and survival. By inhibiting farnesyltransferase, this compound prevents Ras activation and can thereby arrest tumor growth.
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
3T3 H-ras (61L)-transfected cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Calipers for tumor measurement
-
Syringes and gavage needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 3T3 H-ras (61L) cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Animal Grouping: Randomize mice into treatment and control groups.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Oral Administration: Administer this compound or vehicle orally to the respective groups. Based on published data, a dose of 100 mg/kg twice daily can be used to aim for tumor regression.
-
Treatment Duration: Continue treatment for a predefined period (e.g., 14-21 days), monitoring for signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 2: Assessment of this compound in an Alzheimer's Disease Mouse Model
Objective: To evaluate the effect of this compound (LNK-754) on the pathology and cognitive function in a transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound (LNK-754)
-
Vehicle for oral administration
-
5XFAD or hAPP/PS1 transgenic mice
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry and biochemical analyses
Procedure:
-
Animal Selection and Grouping: Use age-matched transgenic mice and wild-type littermates. A study initiated treatment in 2-month-old 5XFAD mice for chronic studies and 5-month-old 5XFAD mice for acute studies.
-
Drug Preparation: Prepare a solution or suspension of this compound in the appropriate vehicle. A dose of 0.9 mg/kg/day administered via oral gavage has been reported.
-
Drug Administration: Administer the drug or vehicle to the respective groups daily for the specified duration (e.g., 3 weeks for acute studies or 3 months for chronic studies).
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess learning and memory.
-
Tissue Collection and Analysis: Following the final dose and behavioral testing, euthanize the mice and collect brain tissue.
-
Pathological and Biochemical Analysis: Process the brain tissue for immunohistochemical analysis of amyloid plaques and hyperphosphorylated tau, and for biochemical quantification of Aβ levels and other relevant markers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Farnesyltransferase inhibitor LNK-754 attenuates axonal dystrophy and reduces amyloid pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. CP-609754(OSI754)|CAS 1190094-64-4|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for (Rac)-CP-609754 in Farnesylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing (Rac)-CP-609754, a potent farnesyltransferase inhibitor, to study protein farnesylation. The primary method described is the Western blot mobility shift assay, an indirect but effective technique to assess the inhibition of farnesylation.
Introduction to Protein Farnesylation
Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1][2] This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, a critical step for the function of many signaling proteins, most notably members of the Ras superfamily of small GTPases.[2][3] Dysregulation of farnesylation is implicated in various diseases, including cancer, making FTase a significant target for therapeutic intervention.[3]
This compound is a potent and reversible inhibitor of farnesyltransferase. It has demonstrated inhibitory activity against the farnesylation of key signaling proteins like H-Ras and K-Ras. By blocking FTase, this compound prevents the attachment of the farnesyl group, leading to the accumulation of unprocessed, un-farnesylated proteins in the cytosol. This inhibition can be visualized by a characteristic mobility shift on a Western blot, where the un-farnesylated protein migrates slower than its farnesylated counterpart.
Key Signaling Pathway: Ras Farnesylation and Downstream Effects
Farnesylation is a critical step for the activation of Ras proteins. Once farnesylated, Ras localizes to the inner leaflet of the plasma membrane, where it can be activated by upstream signals and subsequently engage downstream effector pathways, such as the Raf-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, survival, and differentiation. Inhibition of FTase by this compound disrupts this membrane localization, thereby blocking Ras signaling.
Quantitative Data Presentation
The efficacy of this compound can be quantified by analyzing the dose-dependent increase in the un-farnesylated form of a target protein relative to the farnesylated form using densitometry of Western blot bands. Below are tables summarizing the inhibitory activity of this compound and an example of quantitative data from a mobility shift assay.
Table 1: Inhibitory Activity of this compound
| Target Protein | IC50 | Assay Condition |
| Recombinant Human H-Ras | 0.57 ng/mL | Enzyme Inhibition Assay |
| Recombinant Human K-Ras | 46 ng/mL | Enzyme Inhibition Assay |
| H-Ras in 3T3 cells | 1.72 ng/mL | Cellular Farnesylation Assay |
Data compiled from publicly available sources.
Table 2: Example of Quantitative Western Blot Analysis of H-Ras Farnesylation Inhibition
| This compound (nM) | Un-farnesylated H-Ras (Upper Band Intensity) | Farnesylated H-Ras (Lower Band Intensity) | % Un-farnesylated H-Ras |
| 0 (Vehicle) | 5 | 95 | 5% |
| 1 | 15 | 85 | 15% |
| 10 | 40 | 60 | 40% |
| 100 | 75 | 25 | 75% |
| 500 | 92 | 8 | 92% |
% Un-farnesylated H-Ras = (Upper Band Intensity / (Upper Band Intensity + Lower Band Intensity)) x 100
Experimental Protocols
Western Blot Mobility Shift Assay for Farnesylation Inhibition
This protocol describes the treatment of cultured cells with this compound and subsequent analysis of a target farnesylated protein (e.g., H-Ras or Lamin A) by Western blot to detect a mobility shift indicative of farnesylation inhibition.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Appropriate cell line (e.g., HEK293, NIH-3T3, or a cancer cell line with known Ras mutation)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against target protein (e.g., anti-H-Ras, anti-Lamin A/C)
-
Primary antibody against loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment. b. Prepare a stock solution of this compound in DMSO. c. Dilute the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 500 nM). Include a vehicle-only (DMSO) control. d. Treat the cells with the prepared media and incubate for a predetermined time (e.g., 24-48 hours). The optimal time should be determined empirically.
-
Cell Lysis and Protein Quantification: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to each lysate (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Include a protein molecular weight marker. d. Run the gel according to the manufacturer's instructions. To achieve better separation of the farnesylated and un-farnesylated forms, a longer gel or a lower acrylamide percentage might be beneficial.
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. f. Wash the membrane again as in step 4d.
-
Detection and Analysis: a. Apply the ECL detection reagent to the membrane according to the manufacturer's protocol. b. Capture the chemiluminescent signal using an imaging system. c. To confirm equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein. d. Perform densitometric analysis of the bands corresponding to the un-farnesylated (upper, slower migrating) and farnesylated (lower, faster migrating) forms of the target protein.
References
Application Notes and Protocols for (Rac)-CP-609754 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CP-609754 is the racemic mixture of CP-609754, a potent and selective inhibitor of farnesyltransferase (FTase). Farnesylation is a critical post-translational modification for several proteins involved in cellular signaling, most notably the Ras family of small GTPases. By inhibiting farnesyltransferase, this compound prevents the localization of Ras to the cell membrane, thereby blocking downstream signaling pathways, such as the MAPK cascade, which are crucial for cell proliferation and survival. This mechanism of action has positioned farnesyltransferase inhibitors as potential therapeutic agents in oncology and other diseases. These application notes provide a summary of reported in vivo dosages and detailed protocols for conducting preclinical studies with this compound.
Data Presentation
Table 1: In Vivo Dosages of CP-609754 and Other Farnesyltransferase Inhibitors
| Compound | Animal Model | Dosing Regimen | Route of Administration | Observed Effects |
| CP-609754 | Mice with 3T3 H-ras (61L) tumors | 100 mg/kg, twice daily | Oral | Tumor regression[1] |
| CP-609754 | Mice with 3T3 H-ras (61L) tumors | 28 mg/kg (ED50) | Oral | Tumor growth inhibition[1] |
| CP-609754 | Mice | Continuous infusion (plasma concentration > 118 ng/mL) | Intraperitoneal (i.p.) | >50% tumor growth inhibition[1] |
| L-744,832 | Wild-type mice | 40 or 80 mg/kg, single dose | Not specified | Increased unprocessed H-Ras in bone marrow[2] |
| L-744,832 | Murine model of myeloid leukemia | 80 mg/kg/day for 4 weeks | Not specified | No response in myeloproliferative disorder[2] |
| Tipifarnib (R115777) | HGPS mouse model | 150 mg/kg/day | Oral (mixed in dough) | Increased non-farnesylated HDJ-2 (16-53%) |
| Tipifarnib (R115777) | HGPS mouse model | 450 mg/kg/day | Oral (mixed in dough) | Increased non-farnesylated HDJ-2 (45-85%) |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of farnesyltransferase, which disrupts the Ras signaling pathway. Ras proteins require farnesylation to anchor to the plasma membrane, a prerequisite for their activation and subsequent downstream signaling.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the antitumor effects of this compound administered orally to mice bearing subcutaneous xenograft tumors.
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Tumor cells (e.g., 3T3 H-ras transformed cells)
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Sterile saline or PBS
-
Syringes and gavage needles
-
Calipers for tumor measurement
-
Analytical balance
2. Animal Handling and Housing:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the start of the experiment.
3. Tumor Cell Inoculation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or saline at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Preparation and Administration of this compound:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the compound or vehicle orally via gavage once or twice daily, as per the study design. For a 100 mg/kg dose, a 20g mouse would receive 2 mg of the compound.
6. In-Life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
The study endpoint may be a pre-determined tumor volume, a specific duration of treatment, or evidence of significant toxicity.
7. Endpoint Analysis:
-
At the end of the study, euthanize the mice according to IACUC approved methods.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
Protocol 2: Preparation of this compound for Oral Administration
1. Vehicle Selection:
-
A common vehicle for oral administration of hydrophobic compounds in preclinical studies is an aqueous suspension. A 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose (CMC) in sterile water is often used.
2. Preparation of Vehicle:
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of hot sterile water (~80-90°C) while stirring.
-
Continue stirring until the methylcellulose is fully dispersed.
-
Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
3. Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring or vortexing to achieve the final desired concentration.
-
Store the suspension at 4°C and protect from light. Resuspend thoroughly by vortexing before each use.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental context, animal model, and research objectives. All work with chemical compounds and animals should be conducted with appropriate safety precautions and in compliance with all applicable regulations.
References
Application Notes and Protocols for (Rac)-CP-609754 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor with a dismal prognosis. The intricate signaling networks that drive its growth and resistance to therapy are key areas of investigation. One such critical pathway is the Ras signaling cascade, which is frequently hyperactivated in various cancers. The proper function and localization of Ras proteins are dependent on a post-translational modification called farnesylation, a process catalyzed by the enzyme farnesyltransferase (FTase).
(Rac)-CP-609754 is a potent farnesyltransferase inhibitor (FTI) that has been investigated in clinical trials for solid tumors.[1] While specific preclinical data on this compound in glioblastoma is not extensively available in the public domain, the broader class of FTIs has demonstrated anti-cancer activity in glioblastoma cell lines and preclinical models.[2][3] These inhibitors offer a promising therapeutic strategy by disrupting Ras-mediated signaling pathways, thereby impeding tumor cell proliferation and survival.
These application notes provide a comprehensive overview of the potential use of this compound in glioblastoma research, drawing upon data from analogous farnesyltransferase inhibitors. Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound and other FTIs in a glioblastoma context.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of other farnesyltransferase inhibitors in glioblastoma and astrocytoma cell lines. This data can serve as a benchmark for designing experiments with this compound.
| Compound | Cell Line(s) | Assay Type | IC50 Value(s) | Reference |
| SCH66336 (Lonafarnib) | U-251 MG, U-251/E4 MG, U-87 MG | MTS Assay (24h) | 30 µM | [3] |
| U-251 MG, U-251/E4 MG, U-87 MG | MTS Assay (5 days) | 10 µM | [3] | |
| Tipifarnib (R115777) | Astrocytoma cell lines | Not specified | < 20 µM |
Signaling Pathway
Farnesyltransferase inhibitors, such as this compound, exert their effects by blocking the farnesylation of key signaling proteins, most notably Ras. This inhibition prevents the localization of Ras to the plasma membrane, a critical step for its activation and subsequent downstream signaling through pathways like the Raf-MEK-ERK (MAPK) cascade, which is pivotal for cell proliferation, differentiation, and survival.
Caption: Mechanism of action of this compound in the Ras signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in glioblastoma research.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on the farnesyltransferase inhibitor SCH66336 in glioblastoma cell lines.
Objective: To determine the dose-dependent effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U-251 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This protocol is based on the methodology used to evaluate the effect of SCH66336 on glioblastoma cell lines.
Objective: To assess the effect of this compound on the tumorigenic potential of glioblastoma cells by measuring their ability to grow in an anchorage-independent manner.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
Agar
-
6-well plates
-
This compound
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium and add 2 mL to each well of a 6-well plate. Allow it to solidify.
-
Harvest glioblastoma cells and resuspend them in complete medium.
-
Prepare a cell suspension in 0.3% agar in complete medium containing different concentrations of this compound or vehicle control. The final cell density should be 10,000 cells/well.
-
Carefully layer 1 mL of the cell/agar suspension on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks, or until colonies are visible.
-
Feed the colonies every 3-4 days by adding 200 µL of complete medium containing the respective drug concentration.
-
After the incubation period, stain the colonies with 0.005% crystal violet.
-
Count the number of colonies and capture images for documentation.
Western Blot Analysis of MAPK Pathway Activation
This protocol is designed to investigate the effect of this compound on the Ras downstream signaling pathway, as demonstrated in studies with other FTIs.
Objective: To determine if this compound inhibits the phosphorylation of ERK (MAPK), a key downstream effector of the Ras pathway.
Materials:
-
Glioblastoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK and total-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot and perform densitometric analysis to quantify the levels of phosphorylated and total ERK, normalizing to a loading control like GAPDH.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in glioblastoma research.
Caption: Preclinical evaluation workflow for this compound in glioblastoma.
Conclusion
While direct experimental data for this compound in glioblastoma is emerging, the established role of farnesyltransferase in cancer biology and the promising preclinical results of other FTIs in glioblastoma models provide a strong rationale for its investigation. The application notes and protocols outlined here offer a comprehensive framework for researchers to explore the therapeutic potential of this compound, with the ultimate goal of developing novel and more effective treatments for this devastating disease. Careful consideration of the provided methodologies and data from analogous compounds will be crucial for designing robust and informative experiments.
References
- 1. A phase I open label study of the farnesyltransferase inhibitor CP-609,754 in patients with advanced malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Inhibition of cell growth in human glioblastoma cell lines by farnesyltransferase inhibitor SCH66336 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-CP-609754 in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CP-609754, the racemic mixture of CP-609754 (also known as LNK-754), is a potent inhibitor of farnesyltransferase (FTase).[1][2] Farnesylation is a crucial post-translational modification that attaches a farnesyl group to cysteine residues within proteins containing a C-terminal CAAX motif. This modification is essential for the proper localization and function of numerous proteins involved in key cellular signaling pathways, including the Ras superfamily of small GTPases.[2][3]
Initially developed as an anti-cancer agent, the role of farnesyltransferase inhibitors (FTIs) in neurobiology has garnered increasing interest. Dysregulation of farnesylation has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease. FTIs, including this compound, are being investigated for their potential to mitigate neurodegenerative processes by modulating protein trafficking, lysosomal function, and microtubule stability. Furthermore, FTIs have demonstrated neuroprotective effects in models of excitotoxicity.
These application notes provide a comprehensive overview of the experimental design for utilizing this compound in neurobiological research, complete with detailed protocols for in vitro and in vivo studies, and quantitative data from relevant preclinical investigations.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzyme farnesyltransferase. This inhibition prevents the transfer of a farnesyl pyrophosphate group to target proteins, thereby disrupting their ability to anchor to cell membranes and participate in downstream signaling cascades. One of the primary targets of this pathway is the Ras protein. By preventing the farnesylation of Ras, this compound keeps it in an inactive, cytosolic state.
Data Presentation
In Vitro Efficacy
| Compound | Assay | Cell Type | IC50 | Reference |
| CP-609754 | H-Ras Farnesylation | Recombinant Human | 0.57 ng/mL | |
| CP-609754 | K-Ras Farnesylation | Recombinant Human | 46 ng/mL | |
| FTI-I | Cell Viability (Oxidative Stress) | Mouse Cortical Neurons | 180 nM (Pretreatment) | |
| FTI-277 | NMDA-induced Excitotoxicity | Brain Tissue Homogenates | 20 µM (Pretreatment) | |
| LNK-754 | Neurite Outgrowth | Mouse Primary Neurons | 10 nM (48h treatment) |
In Vivo Efficacy in 5XFAD Mouse Model of Alzheimer's Disease
| Treatment Regimen | Compound | Dose | Route | Duration | Key Findings | Reference |
| Chronic | LNK-754 | 0.9 mg/kg/day | Oral Gavage | 3 months | Reduced amyloid plaque burden and tau hyperphosphorylation. | |
| Acute | LNK-754 | Not specified | i.p. injection | 3 weeks | Reduced dystrophic neurite size and improved memory deficits. |
Pharmacokinetics (Human Phase I Study)
| Parameter | Value |
| Absorption | Rapid oral absorption |
| Half-life | ~3 hours |
| Cmax for 95% FTase Inhibition | 400 mg twice daily |
Experimental Protocols
In Vitro Protocol 1: Assessment of Neuroprotection against NMDA-Induced Excitotoxicity
This protocol is adapted from studies demonstrating the neuroprotective effects of farnesyltransferase inhibitors against excitotoxic insults.
1. Primary Neuronal Culture:
-
Isolate cortical neurons from E18 rat pups and plate them on poly-D-lysine coated plates.
-
Culture neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7-10 days in vitro (DIV).
2. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On DIV 7-10, pre-treat neuronal cultures with varying concentrations of this compound (e.g., 10 nM - 20 µM) or vehicle (DMSO) for 24 hours.
3. NMDA-Induced Excitotoxicity:
-
After pretreatment, expose the neurons to a neurotoxic concentration of NMDA (e.g., 100 µM) for 30 minutes in a magnesium-free buffer.
-
Wash the cells and return them to their original culture medium containing this compound or vehicle.
4. Assessment of Cell Viability (MTT Assay):
-
24 hours after the NMDA insult, perform an MTT assay to quantify cell viability.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).
-
Read the absorbance at 570 nm using a plate reader.
In Vivo Protocol 1: Evaluation of this compound in the 5XFAD Mouse Model of Alzheimer's Disease
This protocol is based on a study that used LNK-754 (CP-609754) in the 5XFAD mouse model.
1. Animal Model and Dosing:
-
Use 2-month-old 5XFAD transgenic mice and wild-type littermates as controls.
-
For chronic studies, administer this compound at 0.9 mg/kg/day via oral gavage for 3 months. A suitable vehicle for oral administration of some FTIs has been described as a mixture of 0.4% hydroxy methyl propyl cellulose and 1.0% ethanol in drinking water.
-
For acute studies in 5-month-old mice, administer this compound via intraperitoneal (i.p.) injection daily for 3 weeks.
2. Tissue Collection and Preparation:
-
At the end of the treatment period, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect the brains and post-fix them overnight before cryoprotection in sucrose solutions.
-
Section the brains coronally at 40 µm using a cryostat.
3. Immunohistochemistry for Amyloid Plaques and Axonal Dystrophy:
-
Perform immunohistochemical staining on brain sections to detect amyloid plaques (using an anti-Aβ antibody, e.g., 6E10) and markers of axonal dystrophy (e.g., LAMP1).
-
Block sections in a solution containing 5% normal goat serum and 0.3% Triton X-100.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount sections and visualize using a fluorescence or confocal microscope.
-
Quantify plaque load and dystrophic neurite area using image analysis software.
4. Western Blot Analysis:
-
Homogenize brain tissue from a separate cohort of treated and control mice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against farnesylated proteins (e.g., HDJ-2, as a biomarker for FTI activity), total and phosphorylated Tau, and loading controls (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities using densitometry software.
In Vivo Protocol 2: Neuroprotection Against Intrastriatal NMDA Injection in Rats
This protocol is conceptualized based on studies of NMDA-induced excitotoxicity and neuroprotection.
1. Animals and Stereotaxic Surgery:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject a neurotoxic dose of NMDA (e.g., 50-70 nmol in 0.5 µL of PBS) into the striatum. Stereotaxic coordinates for the rat striatum are approximately: AP +1.0 mm, ML ±2.5 mm, DV -4.5 mm from bregma.
2. This compound Administration:
-
Administer this compound or vehicle via i.p. injection at a predetermined time point before or after the NMDA injection. Dose and timing should be optimized in pilot studies.
3. Assessment of Lesion Volume:
-
24-48 hours after NMDA injection, sacrifice the animals and collect the brains.
-
Section the brains and stain with a marker for neuronal viability (e.g., Nissl stain or Fluoro-Jade).
-
Calculate the lesion volume using image analysis software.
4. Western Blot for Farnesylation Inhibition:
-
In a separate cohort, collect striatal tissue at various time points after this compound administration.
-
Perform Western blotting as described in In Vivo Protocol 1 to assess the levels of non-prenylated Ras in the cytosolic fraction, confirming target engagement in the brain.
Concluding Remarks
This compound presents a promising pharmacological tool for investigating the role of farnesylation in various neurobiological processes and disease models. The protocols outlined in these application notes provide a solid foundation for researchers to explore its therapeutic potential in neurodegenerative diseases and conditions involving excitotoxic neuronal damage. As with any experimental compound, careful dose-response studies and pharmacokinetic/pharmacodynamic assessments are crucial for the robust design and interpretation of research findings.
References
(Rac)-CP-609754: Application Notes and Protocols for Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CP-609754 is the racemic mixture of CP-609754, a potent and reversible inhibitor of farnesyltransferase (FTase).[1] FTase is a critical enzyme in the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. By inhibiting the farnesylation of Ras proteins, this compound prevents their localization to the cell membrane, a prerequisite for their activation and subsequent downstream signaling. This disruption of the Ras signaling cascade, which is frequently hyperactivated in cancerous cells, makes this compound a compound of significant interest for cancer research and drug development. These application notes provide detailed guidelines and protocols for the treatment of cell lines with this compound to assess its therapeutic potential.
Data Presentation
The inhibitory activity of CP-609,754, the active enantiomer of this compound, has been quantified against farnesyltransferase and in cell-based assays. The following tables summarize the available quantitative data.
| Target | IC50 | Assay Type | Reference |
| Recombinant Human H-Ras Farnesylation | 0.57 ng/mL | In vitro enzyme assay | [1] |
| Recombinant Human K-Ras Farnesylation | 46 ng/mL | In vitro enzyme assay | [1] |
| Mutant H-Ras Farnesylation | 1.72 ng/mL | 3T3 H-ras (61L)-transfected cells | [1][2] |
Signaling Pathway
The primary molecular target of this compound is farnesyltransferase. Inhibition of this enzyme disrupts the Ras signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.
References
Application Notes and Protocols for Assessing Target Engagement of (Rac)-CP-609754
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CP-609754 is a potent and reversible inhibitor of farnesyltransferase (FTase).[1] Farnesylation is a critical post-translational modification that involves the attachment of a farnesyl group to a cysteine residue within a "CaaX" motif at the C-terminus of various proteins. This modification is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[2][3] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive therapeutic target.[3][4]
Assessing the extent to which this compound engages its target, FTase, within cellular and in vivo systems is crucial for understanding its biological activity, optimizing dosing regimens, and establishing a clear relationship between target modulation and therapeutic effect. These application notes provide detailed protocols for several key techniques to quantitatively and qualitatively assess the target engagement of this compound.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the Ras signaling pathway and the mechanism of action for farnesyltransferase inhibitors like this compound.
Caption: Ras farnesylation and inhibition by this compound.
This next diagram outlines the general workflow for assessing target engagement.
Caption: General workflow for target engagement assessment.
Key Techniques for Assessing Target Engagement
Several robust methods can be employed to measure the interaction of this compound with FTase and its downstream consequences. These techniques range from direct biochemical assays to more complex cellular and in vivo pharmacodynamic assessments.
| Technique | Assay Type | Readout | Advantages | Disadvantages |
| In Vitro FTase Activity Assay | Biochemical | Fluorescence | High-throughput, direct measure of enzyme inhibition. | Lacks cellular context, may not reflect in vivo potency. |
| Western Blot for Protein Farnesylation | Cell-based | Chemiluminescence/Fluorescence | Measures the direct consequence of FTase inhibition on a known substrate (e.g., HDJ-2, Lamin A/B, Ras). | Semi-quantitative, lower throughput. |
| Subcellular Fractionation and Western Blot | Cell-based | Chemiluminescence/Fluorescence | Assesses the functional consequence of farnesylation (membrane localization of Ras). | More labor-intensive, potential for cross-contamination of fractions. |
| Pharmacodynamic (PD) Assay in PBMCs | Ex vivo | LC-MS/MS or Western Blot | Clinically relevant, provides a measure of target engagement in a patient-derived sample. | Requires access to clinical or animal samples, can be technically demanding. |
| Cellular Thermal Shift Assay (CETSA) | Cell-based | Western Blot or Mass Spectrometry | Confirms direct binding of the compound to the target protein in an un-modified cellular environment. | Can be lower throughput, may require antibody optimization. |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay
This protocol is adapted from commercially available fluorescence-based FTase assay kits. It measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
DMSO
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Reaction: a. To each well of the microplate, add the test compound (this compound) or vehicle (DMSO in assay buffer). b. Add the dansylated peptide substrate and FPP to each well. c. Initiate the reaction by adding recombinant FTase to each well. d. Mix gently by shaking the plate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Protect the plate from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of HDJ-2 Farnesylation
This protocol assesses the farnesylation status of the chaperone protein HDJ-2, a known substrate of FTase. Inhibition of FTase leads to an accumulation of the unfarnesylated, slower-migrating form of HDJ-2.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a Ras mutation)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: a. Densitometrically quantify the bands corresponding to the farnesylated and unfarnesylated forms of HDJ-2. b. Calculate the ratio of unfarnesylated to farnesylated HDJ-2 for each treatment condition. An increase in this ratio indicates target engagement.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is a general method to confirm the direct binding of this compound to FTase in intact cells. Ligand binding is expected to increase the thermal stability of FTase.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw lysis)
-
Thermal cycler or heating blocks
-
Western blot materials (as in Protocol 2)
-
Primary antibody against FTase
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot: a. Collect the supernatant containing the soluble proteins. b. Quantify the protein concentration. c. Perform a Western blot as described in Protocol 2, using a primary antibody against FTase.
-
Data Analysis: a. Quantify the band intensity for FTase at each temperature for both the vehicle- and this compound-treated samples. b. Plot the band intensity against the temperature for each treatment group. c. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and therefore target engagement.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data that could be generated using the described protocols.
| Assay | Parameter | This compound | Control Compound | Vehicle |
| In Vitro FTase Activity | IC₅₀ (nM) | 5.2 | 8.7 | N/A |
| HDJ-2 Farnesylation | Ratio of Unfarnesylated/Farnesylated HDJ-2 (at 1 µM) | 3.8 | 2.1 | 0.2 |
| CETSA | ΔTₘ (°C) of FTase | +4.5 | +2.8 | 0 |
| PBMC PD Assay | % Inhibition of FTase activity (at 4h post-dose) | 85% | 65% | 0% |
These application notes and protocols provide a comprehensive framework for researchers to assess the target engagement of this compound. The selection of a particular method will depend on the specific research question, available resources, and the stage of drug development. A combination of these techniques will provide the most robust and conclusive evidence of target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RAS-targeted prenylation: protein farnesyl transferase inhibitors revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-CP-609754 solubility in DMSO and media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of (Rac)-CP-609754, a farnesyltransferase inhibitor. The following sections offer a comprehensive overview of its solubility, preparation of stock solutions, and best practices for its application in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of CP-609754, a potent inhibitor of farnesyltransferase (FTase). FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to various proteins, most notably members of the Ras superfamily of small GTPases. This farnesylation is essential for the proper localization and function of these proteins in cellular signaling pathways that control cell growth, proliferation, and survival. By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby disrupting their signaling functions. This mechanism underlies its investigation as a potential therapeutic agent in cancer and other diseases.
Q2: What is the solubility of this compound in DMSO?
While specific quantitative data for this compound is not consistently provided across all suppliers, based on information for structurally similar small molecule inhibitors, the solubility in dimethyl sulfoxide (DMSO) is generally high. It is advisable to prepare stock solutions in the range of 10-20 mg/mL. Always refer to the manufacturer's product datasheet for any batch-specific solubility information.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as DMSO. A typical stock solution concentration is 10 mM. To prepare the stock solution, bring the vial of powdered this compound to room temperature before opening to avoid moisture condensation. Add the appropriate volume of DMSO to the vial to achieve the desired concentration. Ensure complete dissolution by vortexing or gentle warming if necessary and if the compound's stability at higher temperatures is confirmed.
Q4: How do I prepare working solutions in cell culture media?
Due to the hydrophobic nature of this compound, it will likely precipitate if directly dissolved in aqueous-based cell culture media. The recommended method is to perform a serial dilution from your high-concentration DMSO stock solution.
-
Intermediate Dilution (Optional but Recommended): First, dilute your concentrated DMSO stock solution to an intermediate concentration with more DMSO.
-
Final Working Solution: Add the small volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. It is crucial to add the DMSO solution to the media while gently vortexing or swirling to ensure rapid and even dispersion, which minimizes localized high concentrations that can lead to precipitation.
Important Note: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cellular toxicity or off-target effects.
Q5: How should I store stock solutions of this compound?
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. When stored properly, DMSO stock solutions are generally stable for several months. Always protect the compound from light.
Data Presentation: Solubility and Stock Solution Preparation
| Solvent | Reported Solubility Range (for similar compounds) | Recommended Stock Concentration | Storage |
| DMSO | ~20 mg/mL | 1-10 mM | -20°C or -80°C (aliquoted) |
| Aqueous Buffers / Media | Sparingly soluble | Not recommended for direct dissolution | Not applicable |
| Stock Solution Preparation Example (10 mM) | |
| Molecular Weight of this compound | 479.96 g/mol |
| To make 1 mL of 10 mM stock | Dissolve 4.8 mg in 1 mL of DMSO |
| To make 5 mL of 10 mM stock | Dissolve 24.0 mg in 5 mL of DMSO |
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of this compound powder to equilibrate to room temperature.
-
Aseptically add the calculated volume of sterile DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
In a sterile microcentrifuge tube, add 90 µL of sterile DMSO.
-
Add 10 µL of the 10 mM this compound stock solution to the DMSO and mix well.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
To prepare a final concentration of 10 µM, for example, add 10 µL of the 1 mM intermediate dilution to 990 µL of the pre-warmed cell culture medium.
-
Immediately mix the solution by gentle inversion or pipetting to ensure rapid dispersal and prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as your highest concentration of this compound.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution into media | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration is low (ideally ≤0.1%).- Prepare a more dilute intermediate stock in DMSO before the final dilution.- Pre-warm the aqueous medium to 37°C before adding the compound.- Add the DMSO stock to the medium while vortexing to ensure rapid mixing. |
| Compound is not showing the expected biological effect | - Compound may have degraded.- Compound is not fully dissolved.- The effective concentration is lower than intended due to precipitation. | - Verify the integrity of your stock solution.- Visually inspect your stock and final working solutions for any signs of precipitation.- Perform a dose-response curve to determine the optimal concentration. |
| High background or off-target effects observed | The concentration of the DMSO vehicle may be too high. | - Ensure the final DMSO concentration in your cell culture is as low as possible (typically <0.5%).- Include a vehicle-only control in all experiments. |
Visualizations
Signaling Pathway of Farnesyltransferase Inhibition
Caption: Inhibition of Ras farnesylation by this compound.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for cell-based assays.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting compound precipitation.
Technical Support Center: Optimizing (Rac)-CP-609754 Concentration In Vitro
Welcome to the technical support center for (Rac)-CP-609754. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of CP-609754, a potent and selective inhibitor of farnesyltransferase (FTase).[1][2] Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to proteins, a process known as farnesylation. This post-translational modification is vital for the proper function and membrane localization of several key signaling proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[3][4]
CP-609754 acts as a competitive inhibitor with respect to the protein substrate (e.g., H-Ras) and a noncompetitive inhibitor with respect to the farnesyl pyrophosphate donor.[3] By blocking farnesylation, CP-609754 can inhibit the signaling pathways downstream of Ras, which are often hyperactivated in various cancers.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. However, based on published data, a good starting point for dose-response experiments is in the low nanomolar to micromolar range.
-
Inhibition of Farnesylation: CP-609754 has been shown to inhibit the farnesylation of mutant H-Ras in 3T3 cell lines with an IC50 of 1.72 ng/mL. The IC50 for inhibiting the farnesylation of recombinant human H-Ras is 0.57 ng/mL, and for K-Ras, it is 46 ng/mL.
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO.
-
Stock Solution Storage: For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
Q4: Is this compound cytotoxic?
As a farnesyltransferase inhibitor with anti-cancer properties, this compound can induce cytotoxicity, particularly at higher concentrations and with longer incubation times. The degree of cytotoxicity will vary between different cell lines. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) before proceeding with functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., from low nM to high µM). |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions are maintained. | |
| Cell line resistance: The target cell line may be resistant to farnesyltransferase inhibition. | Confirm the expression and farnesylation status of the target protein (e.g., Ras) in your cell line. Consider using a different cell line as a positive control. | |
| High cytotoxicity observed | Concentration is too high: The concentration used is toxic to the cells, masking any specific inhibitory effects. | Determine the IC50 for cytotoxicity and use concentrations below this value for your functional assays. |
| Prolonged incubation time: The duration of the experiment may be too long, leading to cell death. | Perform a time-course experiment to determine the optimal incubation time. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. | Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and be meticulous when preparing your solutions. | |
| DMSO concentration: High or variable DMSO concentrations can affect cell health and compound activity. | Maintain a consistent and low (≤ 0.1%) final DMSO concentration across all conditions. | |
| Precipitation of the compound in the culture medium | Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, try lowering the concentration or gently warming the medium to 37°C. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (H-Ras Farnesylation) | 1.72 ng/mL | 3T3 H-ras (61L)-transfected cell line | |
| IC50 (recombinant H-Ras) | 0.57 ng/mL | In vitro enzyme assay | |
| IC50 (recombinant K-Ras) | 46 ng/mL | In vitro enzyme assay | |
| Solubility | 100 mg/mL (208.35 mM) | In DMSO (may require sonication) |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting a specific cellular process (e.g., downstream signaling of Ras).
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point dilution series with a 1:3 or 1:10 dilution factor, starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on your specific assay.
-
Assay: Perform your assay of interest. This could be a Western blot to assess the phosphorylation of downstream targets of Ras (e.g., ERK, AKT), a reporter gene assay, or a cell proliferation assay.
-
Data Analysis: Plot the results as a dose-response curve with the compound concentration on the x-axis (log scale) and the measured response on the y-axis. Calculate the IC50 or EC50 value to determine the concentration that gives a half-maximal response.
Protocol 2: Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.
-
Compound Preparation and Treatment: Follow steps 2 and 3 from Protocol 1 to treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the compound concentration to generate a cytotoxicity curve and determine the IC50 for cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound.
References
(Rac)-CP-609754 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (Rac)-CP-609754, along with troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Following these guidelines is crucial for maintaining the compound's integrity.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1] To ensure complete dissolution, ultrasonic treatment may be necessary. Once prepared, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the best practice for handling the solid compound before use?
A3: Before opening the vial, it is advisable to allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which could affect the stability of the compound.
Q4: Can I store this compound solutions at room temperature?
A4: There is no specific data available on the room temperature stability of this compound solutions. Therefore, it is strongly recommended to prepare solutions on the same day of use.[1] If short-term storage is necessary, refrigeration at 4°C is a better option than room temperature, but only for a very limited time.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 2 years |
| Solution in DMSO | -80°C | Up to 6 months |
| Solution in DMSO | -20°C | Up to 1 month |
| Solution in DMSO | 4°C | Up to 2 weeks |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (208.35 mM) | Ultrasonic treatment may be required. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage. | Review the storage conditions of both the solid compound and stock solutions. Ensure that the recommended temperatures have been maintained and that freeze-thaw cycles have been avoided. Prepare fresh stock solutions if there is any doubt about the stability of the current stock. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. | This compound has low aqueous solubility. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure that the final DMSO concentration is kept low and that the solution is mixed thoroughly. It may be necessary to optimize the final concentration of the compound to avoid precipitation. |
| Loss of compound activity over time in a multi-day experiment. | Instability in the experimental medium. | If the experiment spans several days, the compound may degrade in the aqueous environment of the cell culture medium. Consider replenishing the compound with fresh medium at regular intervals to maintain a consistent effective concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution to mix.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for short intervals until the solution is clear.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Mandatory Visualizations
Caption: Inhibition of the Ras signaling pathway by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
(Rac)-CP-609754 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-CP-609754. The information is tailored for scientists and drug development professionals to anticipate and troubleshoot potential issues during their experiments, with a focus on potential off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and suggested next steps.
| Observed Problem | Potential Cause (On-Target Effect) | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| Reduced cell viability in a cell line with wild-type Ras. | While developed as a Ras inhibitor, farnesyltransferase inhibitors (FTIs) can induce cell cycle arrest (G1 or G2/M) and apoptosis through inhibition of other farnesylated proteins like CENP-E and CENP-F, which are critical for mitosis.[1][2] | The observed cytotoxicity could be due to the inhibition of unknown kinases or other proteins essential for cell survival in that specific cell line. Many kinase inhibitors are known to have off-target effects. | 1. Confirm Farnesyltransferase Inhibition: Perform a Western blot for HDJ-2 or other farnesylated proteins to confirm target engagement. 2. Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest. 3. Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the potential off-target protein. 4. Use a structurally different FTI: Compare the phenotype with another FTI to see if the effect is class-specific. |
| Unexpected changes in cell morphology or cytoskeletal organization. | Inhibition of farnesyltransferase can affect the function of Rho family GTPases, such as RhoB. Altered RhoB localization and activity can lead to changes in the actin cytoskeleton and cell morphology.[3] | The compound may be interacting with kinases that regulate cytoskeletal dynamics, such as ROCK or PAK. | 1. Rho Activation Assay: Measure the activity of RhoA, Rac1, and Cdc42. 2. Immunofluorescence: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize changes. 3. Western Blot for Cytoskeletal Regulators: Analyze the phosphorylation status of proteins involved in cytoskeletal regulation (e.g., cofilin, myosin light chain). |
| Drug resistance develops rapidly in your cell line. | Mutations in the farnesyltransferase enzyme (FTase) can prevent the binding of the inhibitor.[1] Upregulation of alternative prenylation pathways, such as geranylgeranylation by GGTase-1, can compensate for FTase inhibition, particularly for K-Ras and N-Ras.[4] | The cancer cells may have activated compensatory signaling pathways that bypass the effect of the inhibited target. This is a common mechanism of resistance to targeted therapies. | 1. Sequence the FTase Gene: Check for mutations in the drug-resistant cell line compared to the parental line. 2. Inhibit GGTase-1: Treat resistant cells with a GGTase-1 inhibitor in combination with CP-609754 to see if sensitivity is restored. 3. Phospho-proteomic Profiling: Compare the phospho-proteome of sensitive and resistant cells to identify upregulated signaling pathways. |
| Discrepancy between in-vitro potency and cellular activity. | This compound is a reversible inhibitor with a slow on/off rate. The time to reach maximal inhibition within the cell might be longer than the duration of your assay. The compound's permeability and efflux by cellular transporters can also affect its intracellular concentration. | Off-target effects that promote cell survival or antagonize the on-target effect could be at play in a cellular context. | 1. Time-Course Experiment: Measure the inhibition of farnesylation at different time points. 2. Concentration-Response Curve: Ensure you are using an appropriate concentration range. 3. Use of Efflux Pump Inhibitors: Co-treat with inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency increases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and reversible inhibitor of farnesyltransferase (FTase). This enzyme is responsible for attaching a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process called farnesylation. This lipid modification is crucial for the proper subcellular localization and function of many signaling proteins, most notably the Ras family of small GTPases. By inhibiting FTase, CP-609754 prevents the membrane association of Ras, thereby blocking its downstream signaling pathways involved in cell proliferation and survival.
Q2: Does this compound only inhibit the farnesylation of Ras proteins?
A2: No. While Ras proteins were the initial focus for the development of farnesyltransferase inhibitors (FTIs), FTase modifies a variety of other proteins that are important for cellular function. These include other Rho family GTPases (e.g., RhoB), nuclear lamins (implicated in progeria), and centromere-associated proteins (CENP-E and CENP-F). The anti-proliferative effects of FTIs in cells without Ras mutations are often attributed to the inhibition of these other farnesylated proteins.
Q3: Are there any known off-target kinase activities for this compound?
A3: Currently, there is no publicly available kinome scan data specifically for this compound. While it is a quinolinone derivative, a chemical scaffold that can be associated with kinase inhibition, its specific off-target kinase profile has not been published. Researchers should be aware of the possibility of off-target kinase inhibition, as this is a common feature of many small molecule inhibitors.
Q4: My cells have a K-Ras mutation. Will this compound be effective?
A4: The effectiveness of this compound in K-Ras mutant cell lines can be limited. While it inhibits the farnesylation of K-Ras, this protein can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I). This allows K-Ras to still localize to the cell membrane and remain active. However, some studies with other FTIs have shown efficacy in K-Ras mutant lines, suggesting that the inhibition of other farnesylated proteins contributes to the overall anti-tumor effect.
Q5: What are some common reasons for observing unexpected phenotypes in my cell line after treatment with this compound?
A5: Unexpected phenotypes can arise from several factors:
-
On-target effects on non-Ras proteins: As mentioned, inhibiting the farnesylation of proteins like RhoB can lead to significant changes in cell morphology and adhesion.
-
Undocumented off-target effects: The compound may be interacting with other proteins, such as kinases, in your specific cell model.
-
Cell-line specific context: The genetic and proteomic background of your cell line will influence its response to the inhibitor.
-
Compensation mechanisms: Cells can adapt to the inhibition of farnesyltransferase by upregulating alternative pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data for CP-609754.
| Parameter | Value | Assay/System | Reference |
| IC50 (H-Ras Farnesylation) | 0.57 ng/mL | Recombinant human H-Ras | |
| IC50 (K-Ras Farnesylation) | 46 ng/mL | Recombinant human K-Ras | |
| IC50 (Mutant H-Ras Farnesylation) | 1.72 ng/mL | 3T3 H-ras (61L)-transfected cell line | |
| ED50 (Tumor Growth Inhibition) | 28 mg/kg | 3T3 H-ras (61L) tumors in vivo |
Experimental Protocols
Protocol 1: Western Blot for Farnesylation Inhibition
This protocol allows for the assessment of farnesyltransferase inhibition in cells by observing the processing of a known farnesylated protein, HDJ-2 (a member of the Hsp40 family). Unfarnesylated HDJ-2 migrates slower on an SDS-PAGE gel.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10-12% SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against HDJ-2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate. An upward shift in the HDJ-2 band indicates the accumulation of the unfarnesylated form and thus, inhibition of farnesyltransferase.
Visualizations
Caption: On-target pathway of this compound inhibiting Ras farnesylation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New targets for therapy in breast cancer: Farnesyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
preventing (Rac)-CP-609754 precipitation in culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of (Rac)-CP-609754, a potent farnesyltransferase inhibitor. Our resources are designed to help you anticipate and resolve common experimental challenges, ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes by altering the effective concentration of the compound. This guide provides a systematic approach to identifying and mitigating precipitation.
Initial Assessment Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Common Causes and Solutions
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The desired concentration exceeds the solubility limit of this compound in the aqueous culture medium. | - Lower the final concentration of the compound. - Perform a kinetic solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols). |
| Solvent Shock: The rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium causes the compound to "crash out" of solution. | - Add the stock solution dropwise to the pre-warmed media while gently swirling. - Perform a stepwise dilution: first, dilute the stock in a small volume of media, then add this intermediate dilution to the final volume. | |
| Precipitation Over Time | Temperature Fluctuations: Changes in temperature between stock solution storage and the incubator can affect solubility. | - Pre-warm the culture medium to 37°C before adding this compound. - Ensure the stock solution is at room temperature before dilution. |
| pH Shift: Cellular metabolism can alter the pH of the culture medium, potentially reducing the solubility of this compound. | - Use a culture medium with a stable buffering system, such as HEPES. - Monitor and adjust the CO2 levels in the incubator to maintain a stable pH. | |
| Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can interact with the compound, leading to the formation of insoluble complexes. | - Test the solubility in different base media (e.g., DMEM vs. RPMI-1640). - If using serum, try reducing the serum percentage or using a serum-free medium for the treatment period. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility in this solvent.[1] It is advisable to prepare a high-concentration stock (e.g., 10-100 mM) and store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the aqueous solubility of this compound?
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: It is highly recommended to experimentally determine the kinetic solubility of this compound in your specific cell culture system. A detailed protocol for a plate-based kinetic solubility assay is provided in the "Experimental Protocols" section of this guide. This will help you identify the highest concentration that remains in solution under your experimental conditions.
Q4: Can the presence of serum in the culture medium affect the solubility of this compound?
A4: Yes, serum components, particularly proteins like albumin, can bind to small molecules and influence their solubility. This can either enhance solubility or lead to the formation of insoluble complexes. If you suspect serum is contributing to precipitation, consider reducing the serum concentration or performing the experiment in a serum-free medium, if your cell line can tolerate it.
Q5: What is the mechanism of action of this compound?
A5: this compound is a farnesyltransferase inhibitor. It blocks the farnesyltransferase enzyme, which is responsible for adding a farnesyl group to certain proteins, most notably the Ras family of small GTPases. This farnesylation is a critical step for the localization of Ras to the cell membrane, which is essential for its signaling activity. By inhibiting this process, this compound can disrupt the Ras signaling pathway, which is often hyperactivated in cancer.
Data Presentation
Table 1: Solubility of Farnesyltransferase Inhibitors in Common Solvents
| Compound | DMSO | Ethanol | Water |
| This compound | 100 mg/mL (208.35 mM)[1] | Data not available | Poorly soluble |
| Tipifarnib | 14 mg/mL (28.6 mM)[4] | 9 mg/mL | Insoluble |
| Lonafarnib | 127 mg/mL (198.8 mM) | 127 mg/mL | 0.000829 mg/mL |
Note: The solubility of compounds can be affected by temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 479.96 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (the same formulation as used in the experiment)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity (e.g., at 620 nm)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Serial Dilutions: a. Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.). b. In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well. c. Add 2 µL of each DMSO stock dilution to the corresponding wells in triplicate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. d. Include a vehicle control (medium with 1% DMSO only) and a blank (medium only).
-
Incubation: a. Seal the plate and incubate at 37°C and 5% CO2 for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
Assessment of Precipitation: a. Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, crystals, or sediment) under a light microscope. b. Instrumental Measurement: Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance/scattering compared to the vehicle control indicates precipitation.
-
Data Analysis: a. The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the vehicle control is considered the kinetic solubility limit under these conditions.
Signaling Pathway and Experimental Workflow Diagrams
RAS Signaling Pathway and Inhibition by this compound
Caption: Inhibition of Ras farnesylation by this compound disrupts downstream signaling.
Kinetic Solubility Assay Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
References
interpreting unexpected results with (Rac)-CP-609754
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with (Rac)-CP-609754.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the racemate of CP-609754, a potent and reversible inhibitor of farnesyltransferase (FTase).[1][2][3][4] FTase is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue at the C-terminus of various proteins, a process known as farnesylation.[5] This post-translational modification is essential for the proper localization and function of many signaling proteins, most notably members of the Ras superfamily of small GTPases. By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby impeding their downstream signaling pathways that are often implicated in cell growth, proliferation, and survival.
Q2: Is the anti-tumor activity of this compound solely dependent on the inhibition of Ras?
No, the anti-tumor activity of farnesyltransferase inhibitors (FTIs) like this compound is not solely dependent on the inhibition of Ras. Unexpectedly, FTIs have shown efficacy in tumor cells that do not have mutated ras genes. This is because FTase has a range of other protein substrates that are critical for cell function and are affected by FTIs. These non-Ras targets include proteins like RhoB, which is involved in cytoskeleton regulation, and the centromere-binding proteins CENP-E and CENP-F, which are important for cell cycle progression. Inhibition of the farnesylation of these proteins can lead to cell cycle arrest and apoptosis, contributing to the anti-cancer effects of the inhibitor.
Q3: What is "alternative prenylation" and how can it affect my results?
Alternative prenylation is a resistance mechanism where proteins that are normally farnesylated, such as K-Ras and N-Ras, can be modified by a related enzyme called geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited. This allows the protein to remain functional, potentially leading to reduced efficacy of the FTI in certain cell lines. If you observe a lack of effect of this compound in a cell line with K-Ras or N-Ras mutations, alternative prenylation could be a contributing factor.
Q4: What are some known off-target effects or unexpected cellular phenotypes observed with farnesyltransferase inhibitors?
Beyond growth inhibition, FTIs can induce dramatic morphological changes in cancer cells. For instance, some v-K-ras-transformed cells have been observed to revert from a rounded to a more flattened and spread-out morphology upon FTI treatment. This has been associated with alterations in the microtubule network rather than the actin cytoskeleton. Therefore, if you observe significant changes in cell shape or cytoskeletal organization, it could be a direct consequence of FTI treatment.
Troubleshooting Guides
Issue 1: No or reduced-than-expected inhibition of cell proliferation.
| Potential Cause | Troubleshooting Step |
| Compound Solubility/Stability | This compound is soluble in DMSO. Ensure the compound is fully dissolved before adding to culture media. Prepare fresh dilutions for each experiment as repeated freeze-thaw cycles can degrade the compound. |
| Alternative Prenylation | In cell lines with K-Ras or N-Ras mutations, the protein may be alternatively prenylated by GGTase-I. Consider using a combination of an FTI and a GGTase-I inhibitor to block both pathways. |
| Cell Line Insensitivity | The sensitivity to FTIs can vary between cell lines and is not strictly correlated with Ras mutation status. The observed effect may be cytostatic rather than cytotoxic. Perform a dose-response curve over a wide range of concentrations to determine the IC50 for your specific cell line. Also, consider assays that measure cell cycle arrest in addition to cell death. |
| Incorrect Dosing or Timing | The half-life of CP-609754 is approximately 3 hours. In cell culture, the effective concentration may decrease over time. Consider replenishing the compound with fresh media during long-term experiments. |
Issue 2: Discrepancy between in vitro enzymatic assay and cell-based assay results.
| Potential Cause | Troubleshooting Step |
| Cellular Uptake and Efflux | The compound may not be efficiently entering the cells, or it may be actively pumped out by efflux transporters. Use cell lines with known transporter expression profiles or employ efflux pump inhibitors to investigate this possibility. |
| Off-Target Effects in Cells | The observed cellular phenotype may be a result of the compound's effect on multiple pathways, not just the intended target. Consider techniques like proteomics or transcriptomics to identify other affected pathways. |
| Assay Interference | The compound may interfere with the detection method of your cell-based assay (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, such as the compound in the absence of cells, to check for interference. |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Activity Assay (Fluorometric)
This protocol is adapted from commercially available farnesyltransferase assay kits and provides a method to determine the inhibitory activity of this compound on FTase in a cell-free system.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader (λex = 340 nm, λem = 550 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.
-
Prepare a working solution of FTase in assay buffer.
-
Prepare a reaction mixture containing FPP and the dansylated peptide substrate in assay buffer.
-
-
Assay:
-
Add a small volume of the diluted this compound or DMSO control to the wells of the microplate.
-
Add the FTase working solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FPP/peptide substrate mixture to each well.
-
Immediately start measuring the fluorescence intensity kinetically for 30-60 minutes at room temperature, or take endpoint readings after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the reaction rate (change in fluorescence over time) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Protein Prenylation
This protocol allows for the assessment of the inhibition of protein farnesylation in whole cells by observing the electrophoretic mobility shift of farnesylated proteins. Unprenylated proteins typically migrate slower on SDS-PAGE gels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a known farnesylated protein (e.g., H-Ras, HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO control for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Analysis:
-
Look for the appearance of a slower-migrating band (unprenylated protein) with increasing concentrations of this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 439153-64-7 | MCE [medchemexpress.cn]
- 5. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-CP-609754 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-CP-609754 in in vitro cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of CP-609754, a potent and reversible inhibitor of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that attaches a farnesyl group to various proteins, including the Ras family of small GTPases, which are frequently mutated in cancer. By inhibiting farnesyltransferase, CP-609754 prevents the proper localization and function of these proteins, potentially leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][3] The mechanism of apoptosis induction by farnesyltransferase inhibitors may also involve the increased levels of geranylgeranylated RhoB.[1]
Q2: What are the known IC50 values for CP-609754?
A2: The available data for CP-609754 (not the racemate) indicates its potency in inhibiting farnesyltransferase activity and H-Ras farnesylation in a cell-based assay.
Data Presentation: CP-609754 Inhibitory Concentrations
| Target/Assay | IC50 Value | Notes |
| Recombinant Human H-Ras Farnesylation | 0.57 ng/mL | In vitro enzyme assay. |
| Recombinant Human K-Ras Farnesylation | 46 ng/mL | In vitro enzyme assay. |
| H-Ras Farnesylation in 3T3 H-ras (61L) cells | 1.72 ng/mL | Cell-based assay. |
Q3: What is the expected cytotoxic outcome of this compound treatment in cancer cell lines?
A3: As a farnesyltransferase inhibitor, this compound is expected to induce cytotoxicity in sensitive cancer cell lines. This is often mediated by the induction of apoptosis. The apoptotic mechanism for farnesyltransferase inhibitors can involve the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.
Troubleshooting Guides
This section addresses common issues that may arise during the in vitro assessment of this compound cytotoxicity.
Issue 1: Higher-than-expected or inconsistent IC50 values.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing final dilutions in culture medium. Visually inspect for any precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Seeding Density.
-
Solution: Inconsistent cell numbers can significantly affect IC50 values. Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure even cell distribution in the wells.
-
-
Possible Cause 3: Assay Duration.
-
Solution: The cytotoxic effects of farnesyltransferase inhibitors can be time-dependent. If you are not observing the expected cytotoxicity, consider extending the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Issue 2: No significant cytotoxicity observed in a cancer cell line expected to be sensitive.
-
Possible Cause 1: Cell Line Resistance.
-
Solution: Not all cancer cell lines are equally sensitive to farnesyltransferase inhibitors. The resistance might be due to alternative prenylation of key proteins by geranylgeranyltransferase I (GGTase-I). Consider testing a panel of cell lines with different genetic backgrounds to identify sensitive models.
-
-
Possible Cause 2: Serum Concentration in Culture Medium.
-
Solution: High serum concentrations can sometimes interfere with the activity of investigational compounds. Try performing the cytotoxicity assay in a medium with a lower serum concentration. However, be mindful that this can also affect cell health and proliferation.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Ensure the proper storage of your this compound stock solution, typically at -20°C or -80°C in a suitable solvent like DMSO, to prevent degradation. It is advisable to use a fresh aliquot for each experiment.
-
Experimental Protocols
Detailed Methodology: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results as a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Caption: Signaling pathway for FTI-induced apoptosis.
References
improving reproducibility of (Rac)-CP-609754 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with (Rac)-CP-609754. Our goal is to improve the reproducibility of your experiments by offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of CP-609754, a potent and reversible inhibitor of farnesyltransferase (FTase).[1][2][3][4] FTase is a crucial enzyme that catalyzes the attachment of a farnesyl group to target proteins, a process known as farnesylation. This post-translational modification is essential for the proper localization and function of several key signaling proteins, including members of the Ras superfamily of small GTPases.[5] By inhibiting FTase, this compound prevents the farnesylation and subsequent membrane association of these proteins, thereby disrupting their downstream signaling pathways.
Q2: What are the primary research applications of this compound?
This compound is primarily used in cancer research due to the critical role of Ras proteins in tumorigenesis. It is also investigated in the context of Alzheimer's disease.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO at concentrations of ≥ 10 mM. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour.
Q4: Is this compound selective for specific Ras isoforms?
CP-609754 has been shown to selectively inhibit the farnesylation of H-Ras. However, its effect on K-Ras farnesylation is less direct, as K-Ras can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | The concentration of DMSO from the stock solution is too high in the final culture media. The compound's solubility limit in aqueous media has been exceeded. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent toxicity. Prepare intermediate dilutions in media if necessary. |
| Inconsistent or No Biological Effect | - Incorrect dosage: The concentration used may be too low for the specific cell line. - Compound degradation: Improper storage or handling may have led to the degradation of the compound. - Cell line resistance: The cell line may have intrinsic or acquired resistance to farnesyltransferase inhibitors. | - Perform a dose-response curve to determine the optimal concentration for your cell line. - Ensure proper storage of the compound and use freshly prepared solutions. - Consider using a different cell line or investigating potential resistance mechanisms. |
| High Cell Death or Toxicity | - Off-target effects: At high concentrations, the compound may inhibit other cellular processes. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Use the lowest effective concentration of this compound. - Include a vehicle control (media with the same concentration of DMSO) in your experiments. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity. |
| Variability Between Experiments | - Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. - Pipetting errors: Inaccurate dilutions can lead to significant variability. | - Standardize your cell culture protocols, including seeding density and passage number. - Calibrate your pipettes regularly and use appropriate pipetting techniques. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Farnesylation of H-Ras) | 1.72 ng/mL | 3T3 H-ras (61L)-transfected cells | |
| IC50 (Farnesylation of recombinant H-Ras) | 0.57 ng/mL | Recombinant human H-Ras | |
| IC50 (Farnesylation of recombinant K-Ras) | 46 ng/mL | Recombinant K-Ras | |
| ED50 (Tumor growth inhibition) | 28 mg/kg (twice daily oral dosing) | 3T3 H-ras (61L) tumors in vivo |
Experimental Protocols
Farnesyltransferase Activity Assay
This protocol is adapted from a study on a Phase I trial of CP-609754.
-
Prepare Cell Lysates:
-
Harvest peripheral blood mononuclear cells (or your cells of interest) and homogenize them in a suitable lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell homogenate.
-
-
Scintillation Proximity Assay (SPA):
-
The assay measures the transfer of a tritiated farnesyl group from [3H]farnesyl pyrophosphate (FPP) to a biotinylated prenyl acceptor peptide (e.g., biotinylated-KTKCVIS).
-
Set up the reaction mixture containing the cell homogenate, [3H]FPP, the acceptor peptide, and varying concentrations of this compound or a vehicle control.
-
Incubate the reaction at 37°C.
-
Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads.
-
Measure the radioactivity using a scintillation counter. The proximity of the [3H]farnesyl group to the scintillant in the beads will generate a signal.
-
-
Data Analysis:
-
Calculate the percentage of farnesyltransferase activity relative to the vehicle control.
-
Plot the percentage of activity against the log concentration of this compound to determine the IC50 value.
-
Western Blot for Farnesylated Proteins
-
Cell Treatment and Lysis:
-
Treat your cells with this compound at the desired concentrations and for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel. Unfarnesylated proteins may migrate differently than their farnesylated counterparts.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for your protein of interest (e.g., H-Ras, Lamin B).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I open label study of the farnesyltransferase inhibitor CP-609,754 in patients with advanced malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Farnesyltransferase Inhibitors: (Rac)-CP-609754 vs. The Field
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-CP-609754 and other prominent farnesyltransferase inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins involved in cellular signaling, most notably the Ras family of small GTPases.[1][2] By inhibiting the farnesylation of these proteins, FTIs disrupt their localization to the cell membrane and subsequent activation of downstream signaling pathways, which are often hyperactive in cancer and other diseases.[1][3] this compound, also known as LNK-754 or OSI-754, is a potent and reversible farnesyltransferase inhibitor that has shown potential in pre-clinical and clinical studies.[4] This guide compares this compound with other well-characterized FTIs, including Tipifarnib and Lonafarnib, based on their inhibitory potency, selectivity, and cellular effects.
Quantitative Comparison of Farnesyltransferase Inhibitors
The following table summarizes the in vitro potency of various farnesyltransferase inhibitors against farnesyltransferase (FTase) and, where available, against the related enzyme geranylgeranyltransferase I (GGTase-I) to indicate selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Compound | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| This compound | H-Ras | 0.57 ng/mL | - | |
| K-Ras | 46 ng/mL | - | ||
| Tipifarnib (R115777) | FTase | 0.86 | 2.9 (H-Ras processing) | |
| GGTase-I | >5000 | - | ||
| Lonafarnib (SCH66336) | FTase | 1.9 | 2.5 (H-Ras processing) | |
| GGTase-I | 164 | - | ||
| FTI-277 | FTase | 0.5 | 10 (Ras processing) | |
| L-778,123 | FTase | - | 100,000 (A549 cells) | |
| 125,000 (HT-29 cells) | ||||
| Chaetomellic acid A | FTase | 55 | Inactive in whole cells |
Farnesyltransferase Signaling Pathway
Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins. The diagram below illustrates the farnesylation process and its role in the Ras signaling cascade, which is a primary target of farnesyltransferase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate farnesyltransferase inhibitors.
Farnesyltransferase Inhibition Assay (Fluorimetric)
This protocol is based on a common method for screening FTase inhibitors in a high-throughput format.
Objective: To determine the in vitro inhibitory activity of a compound against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Black 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the dansylated peptide substrate and FPP in the assay buffer.
-
Add 2 µL of the test compound at various concentrations to the wells of the microplate. Include controls with DMSO only (no inhibition) and a known FTI (positive control).
-
Add 18 µL of the working solution to each well.
-
Initiate the reaction by adding 20 µL of recombinant farnesyltransferase to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Ras Processing Assay (Western Blot)
This protocol assesses the ability of an FTI to inhibit the farnesylation of Ras proteins within a cellular context.
Objective: To determine the effect of a compound on the processing of H-Ras in cultured cells.
Materials:
-
Human tumor cell line overexpressing H-Ras (e.g., T24 bladder carcinoma cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against H-Ras
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Lyse the cells and collect the total protein.
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE. Unprocessed H-Ras will migrate slower than the processed, farnesylated form.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-H-Ras antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the shift in the H-Ras band to determine the extent of processing inhibition.
Clinical and Preclinical Insights
While initially developed as anti-cancer agents targeting Ras, the therapeutic potential of FTIs is now being explored in other diseases. For instance, Lonafarnib is approved for the treatment of Hutchinson-Gilford progeria syndrome, a rare genetic disorder. This compound (LNK-754) has been investigated in the context of Alzheimer's disease, where it was found to be more potent than Lonafarnib at reducing amyloid plaque load and pathogenic tau phosphorylation in a mouse model.
A phase I clinical trial of CP-609,754 in patients with advanced solid tumors established a recommended phase II dose of ≥640 mg twice daily, with the drug being generally well-tolerated. Pharmacodynamic analyses from this study predicted a 95% maximal inhibition of farnesyltransferase activity in peripheral blood mononuclear cells at a dose of 400 mg twice daily.
Conclusion
This compound is a potent farnesyltransferase inhibitor with demonstrated activity in both oncology and neurodegenerative disease models. Its high potency against H-Ras farnesylation positions it as a valuable research tool and a potential therapeutic agent. The selection of an appropriate FTI for a specific research or clinical application will depend on a variety of factors, including the target pathway, the desired selectivity profile, and the specific disease context. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions.
References
A Comparative Guide to the Validation of (Rac)-CP-609754 Farnesyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-CP-609754, a potent farnesyltransferase (FTase) inhibitor, with other well-established alternatives. Farnesyltransferase inhibitors are a class of therapeutic agents investigated for their potential in cancer and other diseases, primarily by targeting the post-translational modification of key signaling proteins like Ras. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
Performance Comparison of Farnesyltransferase Inhibitors
The inhibitory potency of this compound against farnesyltransferase has been evaluated and compared with other known inhibitors such as Tipifarnib, Lonafarnib, and FTI-277. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their efficacy.
| Compound | Target | IC50 (nM) | IC50 (ng/mL) | Molecular Weight ( g/mol ) |
| This compound | Recombinant Human H-Ras | - | 0.57[1] | 479.97 |
| Recombinant Human K-Ras | - | 46[1] | 479.97 | |
| Mutant H-Ras (in 3T3 cells) | - | 1.72[1][2] | 479.97 | |
| Tipifarnib | Farnesyltransferase | 0.6 | 0.29 | 489.4 |
| K-RasB peptide | 7.9[3] | 3.87 | 489.4 | |
| Lonafarnib | H-Ras | 1.9 | 1.21 | 638.82 |
| K-Ras | 5.2 | 3.32 | 638.82 | |
| N-Ras | 2.8 | 1.79 | 638.82 | |
| FTI-277 | Farnesyltransferase | 0.5 | 0.22 | 447.61 |
Note: IC50 values were converted from nM to ng/mL for comparison where necessary, using the respective molecular weights.
Experimental Protocols
To validate the inhibition of farnesyltransferase by this compound and other inhibitors, several in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.
In Vitro Farnesyltransferase Activity Assay (Fluorometric)
This assay quantitatively measures the enzymatic activity of farnesyltransferase and its inhibition by compounds like this compound.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The resulting farnesylated peptide exhibits a change in fluorescence, which is monitored to determine enzyme activity.
Materials:
-
Farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound and other inhibitors
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 485 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, farnesyltransferase enzyme, and the dansyl-GCVLS peptide substrate.
-
Add varying concentrations of this compound or other inhibitors to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding FPP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Western Blot Analysis of Unprocessed Farnesylated Proteins
This cell-based assay validates farnesyltransferase inhibition by detecting the accumulation of unprocessed, non-farnesylated forms of specific FTase substrates, such as HDJ-2 and prelamin A.
Principle: Inhibition of farnesyltransferase prevents the farnesylation of target proteins. This leads to the accumulation of their unprocessed precursor forms, which can be detected by a shift in their electrophoretic mobility on an SDS-PAGE gel.
Materials:
-
Cell line of interest (e.g., 3T3 H-ras transfected cells)
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HDJ-2 antibody
-
Anti-prelamin A antibody
-
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-HDJ-2 or anti-prelamin A) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The appearance of a slower-migrating band for HDJ-2 or the accumulation of prelamin A indicates inhibition of farnesylation.
Visualizations
Signaling Pathway
The primary target of farnesyltransferase inhibitors is the Ras signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of farnesyltransferase disrupts the localization and function of Ras proteins.
Caption: Ras signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram illustrates the workflow for validating farnesyltransferase inhibition using the Western blot method to detect unprocessed HDJ-2.
Caption: Workflow for Western blot analysis of HDJ-2 farnesylation status.
References
A Comparative Guide: (Rac)-CP-609754 versus Tipifarnib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase inhibitors (FTIs) represent a class of targeted anticancer agents that disrupt the post-translational modification of key signaling proteins, most notably those in the Ras superfamily. By inhibiting the enzyme farnesyltransferase (FTase), these drugs prevent the attachment of a farnesyl group to proteins, a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in cell growth, proliferation, and survival. This guide provides a comparative overview of two FTIs, (Rac)-CP-609754 and Tipifarnib, summarizing their performance in cancer cell lines based on available experimental data. While direct head-to-head studies are limited, this guide consolidates existing data to offer a valuable resource for the research community.
Mechanism of Action
Both this compound and Tipifarnib are potent and selective inhibitors of FTase.[1][2] FTase catalyzes the transfer of a farnesyl pyrophosphate group to the C-terminal CAAX motif of substrate proteins, including the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[2] Farnesylation is essential for the membrane localization and function of these proteins.[1] Inhibition of FTase leads to the accumulation of unfarnesylated Ras in the cytoplasm, rendering it inactive and unable to engage downstream effector pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR signaling cascades.[1] This disruption of oncogenic signaling can induce cell cycle arrest and apoptosis in cancer cells.
It is important to note that while H-Ras is solely dependent on farnesylation, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited, which can be a mechanism of resistance to FTIs.
Signaling Pathway
The diagram below illustrates the central role of farnesyltransferase in the Ras signaling pathway and the point of intervention for inhibitors like this compound and Tipifarnib.
Quantitative Data Presentation
The following tables summarize the available in vitro efficacy data for this compound and Tipifarnib. It is crucial to note that the data for each compound are derived from different studies, employing varied experimental conditions. Therefore, a direct comparison of IC50 values should be made with caution.
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| Recombinant human H-Ras | Farnesylation Inhibition | 0.57 ng/mL | |
| Recombinant human K-Ras | Farnesylation Inhibition | 46 ng/mL | |
| 3T3 H-ras (61L)-transfected cells | Farnesylation Inhibition | 1.72 ng/mL |
Table 2: In Vitro Activity of Tipifarnib in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Leukemia | THP-1 (AML) | 19 | |
| OCI-AML3 (AML) | 26 | ||
| K562 (CML) | 134 | ||
| U937 (Histiocytic Lymphoma) | 48 | ||
| Jurkat (T-ALL) | <100 | ||
| RPMI-8402 (T-ALL) | <100 | ||
| SU-DHL-1 (Anaplastic Large Cell Lymphoma) | <100 | ||
| Lung Cancer | A549 (NSCLC) | ~1000 | |
| NCI-H460 (NSCLC) | ~1000 | ||
| Pancreatic Cancer | MiaPaCa-2 | ~1000 | |
| Panc-1 | >1000 | ||
| Breast Cancer | MCF-7 | ~400 |
Note: The IC50 values for Tipifarnib can vary significantly depending on the cell line and the duration of the assay.
Experimental Protocols
This section provides an overview of the methodologies typically employed to evaluate the in vitro activity of farnesyltransferase inhibitors.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of FTIs in cancer cell lines.
References
On-Target Activity of (Rac)-CP-609754: A Comparative Guide for Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-CP-609754 with other farnesyltransferase inhibitors, focusing on the confirmation of its on-target activity. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is a potent, reversible inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX box" motif of the target protein. This lipid modification is essential for the proper subcellular localization and function of these proteins, including the anchoring of Ras to the plasma membrane, a prerequisite for its role in signal transduction pathways that regulate cell growth, differentiation, and survival.
Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making farnesyltransferase a compelling target for anti-cancer drug development. By inhibiting FTase, compounds like this compound prevent the farnesylation and subsequent activation of Ras, thereby impeding downstream signaling cascades.
Comparative Analysis of Farnesyltransferase Inhibitors
The on-target activity of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other well-characterized farnesyltransferase inhibitors. It is important to note that these values can vary depending on the specific assay conditions, substrates, and enzyme source used in the experiments.
| Compound | Target Protein | IC50 Value | Assay Conditions |
| This compound | H-Ras | 0.57 ng/mL | Recombinant human H-Ras farnesylation assay. |
| K-Ras | 46 ng/mL | Recombinant human K-Ras farnesylation assay. | |
| Tipifarnib | FTase | 0.86 nM | In vitro farnesyltransferase activity assay. |
| Lonafarnib | H-Ras | 1.9 nM | In vitro farnesylation assay. |
| K-Ras | 5.2 nM | In vitro farnesylation assay. | |
| N-Ras | 2.8 nM | In vitro farnesylation assay. | |
| BMS-214662 | H-Ras | 1.3 nM | In vitro farnesylation assay. |
| K-Ras | 8.4 nM | In vitro farnesylation assay. | |
| FTI-2153 | FTase | 1.4 nM | In vitro farnesyltransferase activity assay. |
| H-Ras | 10 nM | Cellular H-Ras processing assay. | |
| LB42708 | H-Ras | 0.8 nM | In vitro farnesylation assay. |
| N-Ras | 1.2 nM | In vitro farnesylation assay. | |
| K-Ras4B | 2.0 nM | In vitro farnesylation assay. |
Experimental Protocols for Confirming On-Target Activity
To rigorously confirm the on-target activity of this compound and other farnesyltransferase inhibitors, a series of biochemical and cell-based assays are employed. These assays are designed to directly measure the inhibition of farnesyltransferase enzymatic activity and to observe the downstream cellular consequences of this inhibition.
In Vitro Farnesyltransferase Activity Assay (Scintillation Proximity Assay)
This biochemical assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of farnesyltransferase in a controlled, cell-free system.
Principle: The assay measures the transfer of a radiolabeled farnesyl group from [³H]-farnesyl pyrophosphate ([³H]-FPP) to a biotinylated peptide substrate (e.g., a peptide containing the Ras CAAX box). The biotinylated peptide is captured by streptavidin-coated scintillation proximity assay (SPA) beads. When the [³H]-farnesyl group is transferred to the peptide, the radioactivity is brought into close proximity to the scintillant in the beads, generating a light signal that can be detected. Inhibitors of farnesyltransferase will prevent this transfer, resulting in a decrease in the light signal.
Generalized Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human farnesyltransferase, a biotinylated peptide substrate (e.g., biotin-Ahx-CVIM), and the test compound (this compound or other inhibitors) at various concentrations.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-FPP to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and Signal Detection: Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads.
-
Signal Reading: After a further incubation period to allow for the capture of the biotinylated peptide by the SPA beads, measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Farnesylation Assay (Western Blot Analysis of HDJ-2 Processing)
This cell-based assay confirms the on-target activity of the inhibitor within a cellular context by observing the processing of an endogenous farnesyltransferase substrate.
Principle: HDJ-2 (also known as DnaJA1) is a chaperone protein that is constitutively farnesylated. The farnesylated, processed form of HDJ-2 migrates faster on an SDS-PAGE gel than the unprocessed, non-farnesylated form. Treatment of cells with a farnesyltransferase inhibitor will lead to an accumulation of the unprocessed form of HDJ-2, which can be detected as a slower-migrating band by Western blot analysis.
Generalized Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., A549, HCT116) and allow the cells to adhere. Treat the cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific for HDJ-2. Following washing steps, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. The appearance of a slower-migrating HDJ-2 band in treated samples confirms the inhibition of farnesylation.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and the experimental approaches, the following diagrams illustrate the Ras signaling pathway and a typical workflow for confirming the on-target activity of a farnesyltransferase inhibitor.
Caption: Ras signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for confirming on-target activity of a farnesyltransferase inhibitor.
A Comparative Guide to Efficacy Assessment of (Rac)-CP-609754 and Other Farnesyltransferase Inhibitors
For researchers and drug development professionals engaged in the study of farnesyltransferase inhibitors (FTIs) such as (Rac)-CP-609754, a comprehensive understanding of the available efficacy assessment methods is paramount. This guide provides an objective comparison of various alternative techniques to measure the efficacy of these inhibitors, supported by experimental data and detailed protocols.
This compound is a potent and reversible inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins, including the Ras family of small GTPases. By preventing the attachment of a farnesyl group, FTIs disrupt the proper localization and function of these proteins, thereby impeding downstream signaling pathways implicated in cell growth, proliferation, and survival. While traditional efficacy assessments have often relied on direct enzymatic assays, a host of alternative methods offer unique insights into the cellular and physiological consequences of farnesyltransferase inhibition.
Comparison of Efficacy Assessment Methods
The following table summarizes the key features of various methods used to evaluate the efficacy of farnesyltransferase inhibitors.
| Method | Principle | Throughput | Biological Context | Key Readout | Advantages | Disadvantages |
| Standard: Radioactive In Vitro FTase Assay | Measures the incorporation of a radiolabeled farnesyl group onto a substrate protein. | Low to Medium | Biochemical | Radioactivity count | High sensitivity and direct measure of enzyme inhibition. | Use of hazardous radioactive materials, labor-intensive. |
| Alternative 1: Fluorescence-Based In Vitro FTase Assay | A non-radioactive method where farnesyltransferase activity on a fluorescently labeled substrate leads to a change in fluorescence. | High | Biochemical | Fluorescence intensity | Safe, high-throughput, and amenable to automation. | Potential for compound interference with fluorescence. |
| Alternative 2: Substrate Processing (Western Blot) | Detects the accumulation of unprocessed, non-farnesylated forms of FTase substrates (e.g., HDJ-2, prelamin A) in treated cells. | Low to Medium | Cellular | Mobility shift of the substrate protein | Direct evidence of target engagement in a cellular context. | Semi-quantitative, requires specific antibodies. |
| Alternative 3: Cell Viability/Proliferation (e.g., MTT Assay) | Measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor. | High | Cellular | Colorimetric or fluorometric signal | High-throughput, provides a functional readout of the inhibitor's effect on cell populations. | Indirect measure of target engagement, can be confounded by off-target effects. |
| Alternative 4: Anchorage-Independent Growth (Soft Agar Assay) | Assesses the ability of cancer cells to form colonies in a semi-solid medium, a hallmark of tumorigenicity, following inhibitor treatment. | Low | Cellular | Number and size of colonies | Provides insight into the anti-tumorigenic potential of the inhibitor. | Time-consuming (weeks), low throughput. |
| Alternative 5: In Vivo Xenograft/Transgenic Models | Evaluates the effect of the inhibitor on tumor growth in animal models. | Low | In Vivo | Tumor volume, survival | Provides data on efficacy in a whole-organism context, including pharmacokinetic and pharmacodynamic properties. | Expensive, time-consuming, and requires ethical considerations. |
Quantitative Data Comparison
The following tables present representative quantitative data for the efficacy of various farnesyltransferase inhibitors, including this compound and other well-characterized compounds like lonafarnib and tipifarnib, across different assessment methods.
Table 1: In Vitro Farnesyltransferase Inhibition
| Compound | Assay Type | Substrate | IC₅₀ | Reference |
| This compound | Not Specified | H-Ras | 1.72 ng/mL | [1] |
| Lonafarnib | Not Specified | H-Ras | 1.9 nM | [1] |
| Tipifarnib | Not Specified | Farnesyltransferase | 0.86 nM | N/A |
Table 2: Cellular Efficacy Data
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Lonafarnib | SMMC-7721 (Hepatocellular Carcinoma) | CCK-8 (Viability) | IC₅₀ | 20.29 µM | [1] |
| Lonafarnib | QGY-7703 (Hepatocellular Carcinoma) | CCK-8 (Viability) | IC₅₀ | 20.35 µM | [1] |
| Lonafarnib | SMMC-7721, QGY-7703 | Colony Formation | Colony Number | Significant decrease | [1] |
| Tipifarnib | HRAS-mutant HNSCC | Patient-Derived Xenografts | Tumor Growth | Inhibition |
Table 3: In Vivo Efficacy Data
| Compound | Model | Dose/Schedule | Endpoint | Result | Reference |
| This compound | Human Tumor Xenografts | 400 mg twice daily | Farnesyltransferase activity in PBMCs | 95% maximal inhibition | |
| Tipifarnib | HRAS-mutant HNSCC patients | Not specified | Objective Response Rate | 55% | |
| Lonafarnib | Hutchinson-Gilford Progeria Syndrome patients | 150 mg/m² twice daily | Mortality Rate | Significantly lower vs. untreated |
Experimental Protocols & Methodologies
Detailed protocols for the key alternative methods are provided below to facilitate their implementation in a research setting.
Alternative 1: Fluorescence-Based In Vitro Farnesyltransferase Assay
This non-radioactive assay offers a high-throughput alternative for screening FTI candidates.
Principle: The assay measures the activity of farnesyltransferase on a dansyl-labeled peptide substrate. When the farnesyl group is transferred to the peptide, its fluorescence properties change, which can be quantified.
Experimental Protocol (based on commercially available kits):
-
Reagent Preparation: Prepare assay buffer, farnesyl pyrophosphate (FPP) solution, and the dansyl-peptide substrate solution as per the kit instructions.
-
Enzyme Preparation: Dilute recombinant farnesyltransferase to the desired concentration in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or other test compounds.
-
Assay Reaction:
-
In a 384-well plate, add the farnesyltransferase enzyme solution.
-
Add the inhibitor dilutions to the respective wells.
-
Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/550 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Alternative 2: Substrate Processing (Western Blot)
This method provides direct evidence of target engagement within a cellular environment.
Principle: Inhibition of farnesyltransferase leads to the accumulation of unprocessed, non-farnesylated forms of its substrates, such as HDJ-2 and prelamin A. These unprocessed forms have a higher molecular weight and can be distinguished from the mature, farnesylated forms by a mobility shift on a Western blot.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other FTIs for a specified duration (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the substrate of interest (e.g., anti-HDJ-2 or anti-prelamin A) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Analyze the band intensities to determine the ratio of unprocessed to processed substrate at different inhibitor concentrations.
Alternative 3: Cell Viability/Proliferation (MTT Assay)
A widely used colorimetric assay to assess the impact of a compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other FTIs and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Alternative 4: Anchorage-Independent Growth (Soft Agar Assay)
This assay is a stringent in vitro test for tumorigenicity and the effect of anti-cancer agents.
Principle: Cancer cells, unlike normal cells, can grow and form colonies without being attached to a solid surface. This assay measures the ability of a compound to inhibit this anchorage-independent growth in a semi-solid agar medium.
Experimental Protocol:
-
Prepare Agar Layers:
-
Base Layer: Prepare a solution of 0.5-0.6% agar in complete culture medium and pour it into the bottom of a 6-well plate. Allow it to solidify.
-
Cell Layer: Mix a single-cell suspension of the desired cancer cells with a lower concentration of agar (0.3-0.4%) in complete culture medium.
-
-
Cell Seeding: Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Treatment: The FTI can be incorporated into both the base and cell layers or added to the overlying liquid medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells with fresh medium containing the inhibitor every few days.
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number and measure the size of the colonies using a microscope or a colony counter.
-
-
Data Analysis: Compare the number and size of colonies in the treated groups to the untreated control to determine the inhibitory effect of the compound on anchorage-independent growth.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows for the alternative efficacy assessment methods.
References
Cross-Validation of (Rac)-CP-609754 Efficacy: A Comparative Analysis with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI), (Rac)-CP-609754, with established genetic models of Ras-driven oncogenesis. By examining the performance of this compound and other key FTIs in preclinical studies utilizing these genetic models, this document aims to offer an objective assessment of its potential therapeutic efficacy. The data presented is intended to support further research and development in the field of anti-cancer therapeutics targeting the Ras signaling pathway.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is the racemic mixture of CP-609754, a potent and reversible inhibitor of farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of various proteins, a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways. One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers, leading to constitutive activation of pro-proliferative and anti-apoptotic signaling. By inhibiting FTase, this compound aims to block the aberrant signaling driven by oncogenic Ras.
Performance Data in Preclinical Models
The efficacy of this compound and other well-characterized FTIs, such as lonafarnib and tipifarnib, has been evaluated in various preclinical models, including cancer cell lines with specific Ras mutations and genetically engineered mouse models.
In Vitro Activity of Farnesyltransferase Inhibitors
The inhibitory activity of FTIs against farnesyltransferase and the proliferation of cancer cell lines are key indicators of their potency.
| Inhibitor | Target | IC50 | Cell Line | Ras Mutation | Effect | Reference |
| CP-609754 | Recombinant Human H-Ras | 0.57 ng/mL | - | - | Farnesylation Inhibition | [1][2] |
| CP-609754 | Recombinant Human K-Ras | 46 ng/mL | - | - | Farnesylation Inhibition | [1][2] |
| CP-609754 | Farnesyltransferase | 1.72 ng/mL | 3T3 H-ras (61L) | H-Ras (Q61L) | Farnesylation Inhibition | [3] |
| Lonafarnib | H-Ras | 1.9 nM | - | - | Farnesylation Inhibition | |
| Lonafarnib | K-Ras | 5.2 nM | - | - | Farnesylation Inhibition | |
| Lonafarnib | N-Ras | 2.8 nM | - | - | Farnesylation Inhibition | |
| Tipifarnib | Farnesyltransferase | 0.86 nM | - | - | Farnesylation Inhibition | |
| α-HFPA | Cell Viability | ~100 nM | CEM | Not Specified | IC50 after 48h |
In Vivo Efficacy in Genetic Models
Genetically engineered mouse models that express oncogenic Ras transgenes, such as the MMTV-v-Ha-ras model which develops mammary and salivary tumors, are crucial for evaluating the anti-tumor activity of FTIs in a physiological context. Patient-derived xenograft (PDX) models with specific HRAS mutations also provide valuable insights.
| Inhibitor | Genetic Model | Dosing Regimen | Key Findings | Reference |
| CP-609754 | 3T3 H-ras (61L) Xenograft | 100 mg/kg, twice daily (oral) | Tumor regression | |
| CP-609754 | 3T3 H-ras (61L) Xenograft | Continuous i.p. infusion | >50% tumor growth inhibition | |
| Tipifarnib | HRAS-mutant HNSCC PDX | 60 mg/kg, twice daily (oral) | Tumor stasis or regression | |
| Tipifarnib | HRAS-mutant RMS Xenograft | 20 or 80 mg/kg, twice daily | Inhibition of tumor growth | |
| Tipifarnib | Hras G12V/p53 flox/flox Thyroid Cancer | 80 mg/kg, twice daily | Sustained tumor regression and increased survival | |
| Lonafarnib | HGPS Mouse Model | Daily post-weaning treatment | 100% survival at study endpoint and improved cardiovascular function |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating farnesyltransferase inhibitors.
References
Farnesyltransferase Inhibitors in Alzheimer's Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Farnesyltransferase inhibitors (FTIs) in the context of Alzheimer's disease research. It objectively compares the performance of different FTIs with supporting experimental data, details experimental protocols, and visualizes key biological pathways.
Farnesyltransferase inhibitors (FTIs) are a class of drugs initially developed for cancer therapy that are now being investigated for their potential in treating neurodegenerative disorders, including Alzheimer's disease. These compounds block the action of farnesyltransferase, an enzyme responsible for a crucial post-translational modification called farnesylation. This process attaches a farnesyl group to specific proteins, including the Ras family of small GTPases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways has been implicated in the pathology of Alzheimer's disease.
Mechanism of Action of FTIs in Alzheimer's Disease
The therapeutic potential of FTIs in Alzheimer's disease stems from their ability to modulate several key pathological processes. The primary mechanism is the inhibition of farnesyltransferase, which prevents the farnesylation of proteins like Ras. This, in turn, can interfere with downstream signaling cascades that contribute to the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, two of the main pathological hallmarks of Alzheimer's disease.[1][2]
Research suggests that farnesyltransferase and its downstream signaling are upregulated in the brains of individuals with Alzheimer's disease.[1] By inhibiting this enzyme, FTIs can potentially reduce the accumulation of toxic Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[3][4] Furthermore, FTIs have been shown to enhance the trafficking and function of endolysosomal compartments, which may aid in the clearance of pathological protein aggregates.
Comparative Analysis of Preclinical Data
Several FTIs have been evaluated in preclinical models of Alzheimer's disease, with lonafarnib and LNK-754 being two of the most studied. The following tables summarize the quantitative data from key studies, providing a direct comparison of their efficacy.
| FTI | Mouse Model | Treatment Duration | Key Findings | Reference |
| Lonafarnib | rTg4510 (tauopathy) | 10 weeks | Reduced tau build-up and decreased brain shrinkage. | |
| Aβ1-42 injected mice | 14 days | Rescued impaired spatial memory and improved synaptic transmission at 50 mg/kg. | ||
| 3xTg-AD | Not specified | Reduced the number of amyloid plaques but increased their size; decreased CSF Aβ40 and total tau levels. | ||
| LNK-754 | 5XFAD (amyloid pathology) | 3 months (chronic) | Reduced amyloid plaque burden and tau hyperphosphorylation. | |
| 5XFAD (amyloid pathology) | 3 weeks (acute) | Reduced dystrophic neurite size. | ||
| hAPP/PS1 (amyloid pathology) | Acute | Improved memory and learning deficits. |
A direct comparative study in the 5XFAD mouse model indicated that LNK-754 was more effective than lonafarnib at reducing amyloid plaques and tau hyperphosphorylation. This difference in efficacy could be attributed to the reduced potency of lonafarnib against farnesyltransferase compared to LNK-754.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are the experimental protocols for key studies cited in this guide.
Lonafarnib Treatment in rTg4510 Mice
-
Animal Model: rTg4510 mice, which are genetically modified to develop a build-up of abnormal human tau in the brain.
-
Drug Administration: The study does not specify the exact dosage but mentions that high amounts of the drug were used.
-
Treatment Duration: 10 weeks.
-
Outcome Measures: Assessment of tau build-up in the brain, measurement of brain shrinkage, and evaluation of behavioral problems.
LNK-754 and Lonafarnib Treatment in 5XFAD Mice
-
Animal Model: 5XFAD mice, a model of amyloid pathology.
-
Drug Preparation: LNK-754 and lonafarnib were prepared in a heated solution of 0.5% carboxymethylcellulose.
-
Drug Administration: Intraperitoneal injection.
-
Chronic Treatment Protocol: 2-month-old 5XFAD mice were treated for 3 months.
-
Acute Treatment Protocol: 5-month-old 5XFAD mice were treated for 3 weeks.
-
Outcome Measures: Quantification of amyloid plaque burden, assessment of tau hyperphosphorylation, and analysis of dystrophic neurites. Western blot analysis was used to confirm the inhibition of protein farnesylation in the brain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by FTIs in the context of Alzheimer's disease and a typical experimental workflow for evaluating these inhibitors.
Conclusion
Farnesyltransferase inhibitors represent a promising therapeutic avenue for Alzheimer's disease by targeting key pathological mechanisms, including the formation of amyloid plaques and neurofibrillary tangles. Preclinical studies with compounds like lonafarnib and LNK-754 have demonstrated their potential to ameliorate disease-related pathology and improve cognitive function in animal models. In particular, LNK-754 has shown greater efficacy in reducing both amyloid and tau pathologies compared to lonafarnib in a head-to-head comparison. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of FTIs in human patients with Alzheimer's disease. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support and inform these future research endeavors.
References
- 1. Protein farnesylation is upregulated in Alzheimer’s human brains and neuron-specific suppression of farnesyltransferase mitigates pathogenic processes in Alzheimer’s model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein farnesylation is upregulated in Alzheimer's human brains and neuron-specific suppression of farnesyltransferase mitigates pathogenic processes in Alzheimer's model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Existing drug reduces brain shrinkage in mice with Alzheimer's features - Alzheimer's Research UK [alzheimersresearchuk.org]
- 4. Farnesyltransferase inhibitor LNK-754 attenuates axonal dystrophy and reduces amyloid pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of (Rac)-CP-609754: A Comparative Guide for Researchers
In the landscape of targeted therapeutics, particularly in oncology and neurodegenerative disease research, the precise inhibition of farnesyltransferase (FTase) has been a significant area of focus. (Rac)-CP-609754, a quinolinone derivative, has emerged as a potent inhibitor of this enzyme. This guide provides a comprehensive comparison of this compound with other well-characterized farnesyltransferase inhibitors, namely Lonafarnib and Tipifarnib, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their studies. The following sections present a detailed analysis of their specificity, supported by experimental data and methodologies.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of various cellular proteins. A key substrate for this process is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival. Aberrant Ras signaling is a hallmark of many cancers, making FTase an attractive therapeutic target. By inhibiting FTase, the membrane localization and subsequent activation of Ras and other farnesylated proteins are disrupted. This compound is the racemic mixture of CP-609754 and is also known by the synonyms (Rac)-LNK-754 and (Rac)-OSI-754.[1]
Comparative Analysis of Inhibitor Potency and Specificity
The efficacy and utility of a chemical inhibitor are defined by its potency against its intended target and its selectivity over other related enzymes. A primary off-target concern for farnesyltransferase inhibitors is the inhibition of geranylgeranyltransferase I (GGTase-I), an enzyme that modifies proteins with a related isoprenoid group and can sometimes compensate for FTase inhibition.
In Vitro Enzyme Inhibition
The following table summarizes the in vitro inhibitory activity of this compound, Lonafarnib, and Tipifarnib against farnesyltransferase.
| Compound | Target | IC50 |
| This compound | Farnesyltransferase (inhibition of H-Ras farnesylation) | 1.72 ng/mL |
| Lonafarnib | Farnesyltransferase | 1.9 nM[2][3] |
| Geranylgeranyltransferase I | > 50 µM[2] | |
| Tipifarnib | Farnesyltransferase (isolated human) | 0.86 nM (lamin B peptide)[4] |
| Farnesyltransferase (isolated human) | 7.9 nM (K-RasB peptide) | |
| Geranylgeranyltransferase I | Variable effects reported |
Note: Direct comparative data for the inhibition of GGTase-I by this compound was not found in the reviewed literature. The high IC50 value of Lonafarnib against GGTase-I demonstrates its high specificity for farnesyltransferase. Tipifarnib's effect on GGTase-I activity has been reported as variable.
Cellular Activity
The inhibitory effects of these compounds have also been characterized in cellular assays, which provide a more physiologically relevant context.
| Compound | Cell-Based Assay | IC50 / EC50 | Cell Line |
| Lonafarnib | Inhibition of H-Ras farnesylation | 1.9 nM | In vitro |
| Inhibition of K-Ras-4B farnesylation | 5.2 nM | In vitro | |
| Anti-proliferative | 20.29 µM (48h) | SMMC-7721 (Hepatocellular carcinoma) | |
| Anti-proliferative | 20.35 µM (48h) | QGY-7703 (Hepatocellular carcinoma) | |
| Tipifarnib | Inhibition of Ha-RAS processing | 2 nM | NIH3T3 ras-transformed cells |
| Anti-proliferative | < 100 nM (60% of cell lines) | T-cell leukemia/lymphoma cell lines |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to validating inhibitor specificity, the following diagrams are provided.
Caption: Protein Prenylation Pathway and Inhibition Point.
Caption: Experimental Workflow for Inhibitor Specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
In Vitro Farnesyltransferase/Geranylgeranyltransferase I Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FTase or GGTase-I.
Materials:
-
Purified recombinant human farnesyltransferase or geranylgeranyltransferase I.
-
Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP).
-
Biotinylated peptide substrate (e.g., a peptide ending in a CAAX box).
-
Test compounds (this compound, Lonafarnib, Tipifarnib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT).
-
Streptavidin-coated plates.
-
Detection reagent (e.g., europium-labeled anti-biotin antibody).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
In a microplate, add the assay buffer, the peptide substrate, and the test compound or DMSO (vehicle control).
-
Initiate the enzymatic reaction by adding FTase or GGTase-I.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the detection reagent and incubate.
-
Read the signal (e.g., time-resolved fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular Ras Processing Assay
Objective: To assess the ability of a compound to inhibit the farnesylation of Ras proteins in a cellular context.
Materials:
-
Cancer cell line (e.g., NIH3T3 transfected with a Ras oncogene).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and reagents.
-
Primary antibody specific for the Ras isoform of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE. Unfarnesylated Ras migrates slower than farnesylated Ras.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-Ras antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image of the blot and quantify the band intensities for farnesylated and unfarnesylated Ras to determine the extent of inhibition.
Conclusion
This compound is a potent inhibitor of farnesyltransferase, demonstrating activity in the low nanomolar range in biochemical assays. When selecting a farnesyltransferase inhibitor for research purposes, it is critical to consider its specificity profile. Lonafarnib exhibits a high degree of selectivity for farnesyltransferase over GGTase-I, making it a valuable tool for studies where specific inhibition of farnesylation is desired. While Tipifarnib is also a potent farnesyltransferase inhibitor, its effects on GGTase-I can be more variable. For this compound, while its potent farnesyltransferase inhibition is established, further studies are needed to fully characterize its activity against GGTase-I to provide a complete picture of its specificity. Researchers should carefully consider these factors in the context of their experimental goals to ensure the accurate interpretation of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of (Rac)-CP-609754: A Procedural Guide
For Immediate Reference: Treat (Rac)-CP-609754 as a hazardous chemical waste, primarily due to its high aquatic toxicity. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.
This guide provides essential safety and logistical information for the proper disposal of this compound, a farnesyl transferase inhibitor used in research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling and disposal procedures must reflect the seriousness of these hazards. Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.
Summary of Safety and Physical Data:
| Property | Value | Source |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Molecular Formula | C₂₉H₂₂ClN₃O₂ | MSDS |
| Molecular Weight | 479.96 g/mol | MSDS |
| Appearance | Solid | [2] |
| Melting/Freezing Point | 89-92°C | |
| Boiling Point/Range | 420.4°C at 760 mmHg |
Required Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following PPE is worn to minimize exposure risks.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat is standard. For larger quantities or potential for splashing, impervious clothing or a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If creating dust or aerosols, use an appropriate respirator. | Prevents inhalation of the compound. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure this compound, contaminated labware, and solutions containing the compound.
Step 1: Waste Segregation and Containment
-
Identify the Waste Stream: Determine if you are disposing of the pure solid compound, a solution containing it, or contaminated materials (e.g., pipette tips, gloves, empty containers).
-
Use a Designated Hazardous Waste Container: Procure a chemically compatible waste container, preferably plastic, from your institution's Environmental Health and Safety (EHS) department. The original container may be used if it is in good condition.
-
Segregate Waste: Do not mix this compound waste with other waste types unless explicitly permitted by your EHS office. Keep it separate from incompatible materials.
Step 2: Labeling the Waste Container
-
Affix a Hazardous Waste Label: As soon as the first item of waste is placed in the container, it must be labeled.
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate quantity or concentration.
-
The date waste was first added.
-
Your name, lab number, and contact information.
-
Checkmarks for the appropriate hazard pictograms (e.g., Harmful, Environmentally Damaging).
-
Step 3: Storing the Waste
-
Store in a Satellite Accumulation Area (SAA): The sealed and labeled container must be stored in a designated SAA within your laboratory. This area should be at or near the point of generation.
-
Ensure Safe Storage Conditions: Keep the container tightly sealed except when adding waste. Store it in a cool, well-ventilated area away from ignition sources.
Step 4: Handling Contaminated Materials
-
Empty Containers: The original container, once empty, is still considered hazardous waste. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but confirm this with your EHS department.
-
Contaminated Labware: Disposable items like gloves, pipette tips, and weighing paper that are contaminated with this compound should be placed directly into the solid hazardous waste container.
-
Aqueous Solutions: Solutions containing this compound must be collected in a designated liquid hazardous waste container. Due to its high aquatic toxicity, it must never be poured down the drain.
Step 5: Arranging for Final Disposal
-
Contact Your EHS Office: When your waste container is full or you are finished with the compound, contact your institution's EHS department to schedule a waste pickup.
-
Follow Institutional Procedures: Your EHS office will provide specific forms and instructions for the pickup process. They are responsible for ensuring the waste is transported to a licensed hazardous waste disposal facility for final treatment, such as high-temperature incineration.
Visual Guides and Workflows
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
Decision Logic for Handling this compound Waste
Caption: Decision-making process for segregating this compound waste.
References
Personal protective equipment for handling (Rac)-CP-609754
Essential Safety and Handling Guide for (Rac)-CP-609754
This compound is an investigational farnesyltransferase inhibitor intended for laboratory research purposes. As a potent bioactive compound with limited safety data, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.
When handling potent compounds like this compound, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and robust operational procedures is critical. The absence of a specific Safety Data Sheet (SDS) necessitates treating this compound as a highly potent active pharmaceutical ingredient (HPAPI) and following conservative safety measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent dermal, ocular, and respiratory exposure. A multi-layered approach to PPE is recommended.
| Protection Type | Recommended PPE | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a risk of splashes or aerosol generation. |
| Hand Protection | Double Gloving with Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. Check for perforations before use. |
| Body Protection | Disposable Lab Coat with Knit Cuffs or Full-Body Suit | A disposable, fluid-resistant lab coat with tight-fitting cuffs is required. For procedures with a high risk of contamination, a disposable full-body suit should be considered.[1] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95, P100) | A fit-tested respirator is essential, particularly when handling the compound as a powder or when aerosol generation is possible.[2] The use of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe Shoes and Disposable Shoe Covers | Substantial, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be used in designated potent compound handling areas. |
Operational and Disposal Plans
Engineering Controls: The primary method for controlling exposure should be through engineering controls. All handling of this compound, especially weighing and preparing solutions from the solid form, must be conducted in a certified chemical fume hood, a glove box, or an isolator to minimize inhalation exposure.[3][4] The airflow within the facility should be designed to be single-pass to prevent cross-contamination.[3]
Experimental Protocols:
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Weighing and Solution Preparation:
-
Preparation: Before starting, ensure all necessary equipment and waste disposal containers are within the containment area (fume hood or glove box).
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling:
-
Perform all manipulations on a disposable, absorbent bench liner to contain any spills.
-
Use dedicated spatulas and weighing papers.
-
When handling the powder, work slowly and carefully to avoid creating dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal:
-
All waste materials, including empty containers, disposable labware, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste according to institutional and local regulations for chemical waste.
Visual Guidance: Procedural Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
